molecular formula C6H3FINO2 B1301865 5-Fluoro-2-iodonitrobenzene CAS No. 364-77-2

5-Fluoro-2-iodonitrobenzene

Cat. No.: B1301865
CAS No.: 364-77-2
M. Wt: 267 g/mol
InChI Key: ANPFMDLUEWNKIM-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodonitrobenzene is a useful research compound. Its molecular formula is C6H3FINO2 and its molecular weight is 267 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-iodo-2-nitrobenzene
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InChI

InChI=1S/C6H3FINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPFMDLUEWNKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372005
Record name 5-Fluoro-2-iodonitrobenzene
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Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-77-2
Record name 4-Fluoro-1-iodo-2-nitrobenzene
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Record name 5-Fluoro-2-iodonitrobenzene
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Record name 4-Fluoro-1-iodo-2-nitrobenzene
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Foundational & Exploratory

5-Fluoro-2-iodonitrobenzene: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 364-77-2

This technical guide provides an in-depth overview of 5-Fluoro-2-iodonitrobenzene, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. This document covers the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the construction of complex molecular architectures for novel therapeutic agents.

Core Compound Properties

This compound is a versatile aromatic compound featuring a fluorine atom, an iodine atom, and a nitro group. This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[1][2]

PropertyValueReference
CAS Number 364-77-2[3]
Molecular Formula C₆H₃FINO₂[3]
Molecular Weight 267.00 g/mol [3]
Boiling Point 110 °C at 4 mmHg[4]
Physical State Not definitively available
Solubility Insoluble in water; Soluble in alcohol and ether[5]
Density ~2.093 g/cm³[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from p-fluoroaniline. A common route involves the nitration of a protected p-fluoroaniline derivative, followed by deprotection to yield 4-fluoro-2-nitroaniline.[6][7] This intermediate then undergoes a diazotization reaction followed by iodination to yield the final product.

Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline (Precursor)

This protocol describes a representative method for the synthesis of 4-fluoro-2-nitroaniline from p-fluoroacetanilide.

Materials:

  • p-Fluoroacetanilide

  • Nitric acid (68%)

  • Acetic acid

  • Acetic anhydride

  • Ice water

  • Petroleum ether

Procedure:

  • Prepare a 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture. The molar ratio of acetic acid to acetic anhydride is typically 1.0:2.4.

  • In a continuous flow microchannel reactor, mix the p-fluoroacetanilide solution with nitric acid (68%) at a molar ratio of p-fluoroacetanilide to nitric acid of 1:1.0-1.5.

  • Set the flow rates of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and nitric acid to 4.0-30.0 mL/min, and preheat the reactants.

  • Conduct the reaction at 30-70 °C for a residence time of 50-200 seconds.

  • The resulting mixture undergoes a hydrolysis reaction at 90-100 °C for 2-4 hours.

  • Cool the reaction mixture in an ice water bath at 0-5 °C for 30 minutes with stirring to induce crystallization.

  • Filter the precipitate and wash the filter cake until it is weakly acidic or neutral.

  • The crude product is then mixed with petroleum ether and dried to yield orange solid 4-fluoro-2-nitroaniline.[7]

Experimental Protocol: Diazotization and Iodination of 4-Fluoro-2-nitroaniline

This protocol outlines a general procedure for the conversion of 4-fluoro-2-nitroaniline to this compound.

Materials:

  • 4-Fluoro-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (concentrated)

  • Potassium iodide (KI)

  • Ice

  • Water

Procedure:

  • Dissolve 4-fluoro-2-nitroaniline in concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a cooled aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature below 10 °C. Stir for a designated period to ensure complete diazotization.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. The evolution of nitrogen gas will be observed.

  • Allow the reaction to proceed to completion, which may be facilitated by gentle warming.

  • The crude this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and then with a solution of sodium thiosulfate to remove any residual iodine.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Discovery

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[8][9] this compound serves as a valuable building block for introducing these favorable properties into complex molecules.[1][2] The presence of the iodine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, while the nitro group can be readily reduced to an amine for further functionalization.[1]

Suzuki Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, widely used for the formation of C-C bonds.[10][11][12][13]

// Reactants A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Arylboronic Acid\n(R-B(OH)₂)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalyst and Base Catalyst [label="Pd(0) Catalyst\n(e.g., Pd(PPh₃)₄)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Product [label="5-Fluoro-2-(aryl)nitrobenzene", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> Catalyst [label=" Oxidative\n Addition"]; B -> Catalyst; Base -> Catalyst; Catalyst -> Product [label=" Reductive\n Elimination"]; }

Caption: General workflow for the Suzuki cross-coupling reaction.

This protocol is a representative example of a Suzuki coupling reaction.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Add a mixture of toluene, ethanol, and degassed water.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[14][15][16][17][18]

// Reactants A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Amine (R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalyst and Base Catalyst [label="Pd(0) Catalyst\n+ Ligand", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., NaOt-Bu)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Product [label="5-Fluoro-2-(amino)nitrobenzene", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> Catalyst [label=" Oxidative\n Addition"]; B -> Catalyst; Base -> Catalyst; Catalyst -> Product [label=" Reductive\n Elimination"]; }

Caption: General workflow for the Buchwald-Hartwig amination.

This protocol is a representative example of a Buchwald-Hartwig amination.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene or Dioxane (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Add anhydrous toluene or dioxane, followed by morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow in Drug Discovery

The utility of this compound in drug discovery lies in its role as a versatile scaffold. The following diagram illustrates a typical workflow where this building block is used to generate a library of diverse compounds for biological screening.

Drug_Discovery_Workflow cluster_0 Synthesis of Analogs cluster_1 Screening and Optimization A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Diverse Analogs B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Drug discovery workflow utilizing this compound.

References

An In-depth Technical Guide to the Molecular Weight of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight of 5-Fluoro-2-iodonitrobenzene, a compound of interest for researchers, scientists, and professionals in drug development. This document details the calculation of its molecular weight, presents a standardized experimental protocol for its determination, and illustrates the logical workflow involved.

Core Properties of this compound

This compound is a halogenated nitroaromatic compound. Its chemical identity is established by its molecular formula, which dictates its molecular weight. The accepted molecular formula for this compound is C₆H₃FINO₂.[1][2][3] The molecular weight is a critical parameter in experimental design, chemical synthesis, and analytical characterization.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₆H₃FINO₂.

The table below summarizes the atomic weights of the elements present in the compound and the calculation of its total molecular weight.

ElementSymbolAtomic CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC612.011[4]72.066
HydrogenH31.008[5][6]3.024
FluorineF118.998[7][8]18.998
IodineI1126.904[9][10]126.904
NitrogenN114.007[11]14.007
OxygenO215.999[12][13]31.998
Total 266.997

The calculated molecular weight of 266.997 g/mol is consistent with commercially available data for this compound, which is often cited as 267.00 g/mol .[1]

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally verified using several analytical techniques. Mass spectrometry is the most common and precise method for this purpose.

Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Objective: To experimentally determine the molecular weight of this compound with high accuracy.

  • Materials:

    • This compound sample (high purity)

    • HPLC-grade methanol or acetonitrile

    • Formic acid (for solvent modification, if necessary)

    • Calibrant solution (e.g., sodium trifluoroacetate or a well-characterized standard)

    • High-resolution mass spectrometer with an ESI source

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1-10 µg/mL) in the chosen solvent (e.g., 50:50 acetonitrile:water).

    • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range using the appropriate calibrant solution to ensure high mass accuracy.

    • Sample Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, analysis in negative ion mode might be effective due to the electronegative nitro and fluoro groups, detecting the [M-H]⁻ or [M]⁻ ion. Positive ion mode could detect the [M+H]⁺ or [M+Na]⁺ adduct.

    • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

    • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 m/z).

    • Data Analysis: Identify the peak corresponding to the molecular ion of this compound. The high-resolution instrument will provide a precise m/z value, from which the neutral molecular weight can be calculated.

Visualized Workflows

The following diagrams illustrate the logical processes described in this guide.

cluster_0 Conceptual Workflow for Molecular Weight Calculation A Start Identify Chemical: this compound B Determine Molecular Formula C₆H₃FINO₂ A->B C Identify Constituent Atoms C, H, F, I, N, O B->C D Retrieve Atomic Weights C: 12.011, H: 1.008, F: 18.998, I: 126.904, N: 14.007, O: 15.999 C->D E Calculate Total Molecular Weight Sum of (Atomic Count * Atomic Weight) D->E F Final Result 266.997 g/mol E->F

Caption: Logical workflow for calculating molecular weight.

cluster_1 Experimental Workflow for Mass Spectrometry P1 Step 1 Sample Preparation (Dilute Solution) P2 Step 2 Instrument Calibration P1->P2 P3 Step 3 Sample Infusion into ESI Source P2->P3 P4 Step 4 Ionization of Analyte P3->P4 P5 Step 5 Mass Analysis (Separation by m/z) P4->P5 P6 Step 6 Data Acquisition (Mass Spectrum) P5->P6 P7 Step 7 Data Analysis and MW Confirmation P6->P7

References

A Comprehensive Technical Guide to the Physical Properties of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-iodonitrobenzene is a halogenated nitroaromatic compound with significant applications in organic synthesis, serving as a versatile building block for the introduction of fluorine and iodine moieties into more complex molecules. Its utility in the development of novel pharmaceuticals and agrochemicals necessitates a thorough understanding of its fundamental physical characteristics. This guide provides an in-depth overview of the key physical properties of this compound, complete with experimental protocols for their determination and a logical workflow for the physical characterization of such compounds.

Core Physical Properties

A summary of the essential physical and chemical properties of this compound (CAS No. 364-77-2) is presented below. These parameters are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueNotes
Molecular Formula C₆H₃FINO₂
Molecular Weight 267.00 g/mol [1][2]
Appearance Light yellow to orange powder or liquid[1][2]
Boiling Point 277.2 °C at 760 mmHg[3]110 °C at 4 mmHg[1][4] 128 °C at 9.8 mmHg[2]
Melting Point 245 °C (decomposition)This value may represent the decomposition temperature.[5][6]
Refractive Index n20/D 1.6150 - 1.62[1][2]
Storage Conditions Store at 2 - 8 °C, protect from light[1][2]
Chemical Incompatibilities Strong oxidizing agents, strong acids, and strong bases[1]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on established laboratory techniques for organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated instrument.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.[7][8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.

  • Heating and Observation: The sample is heated until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9][10][11][12][13] For measurements at reduced pressure, the apparatus is connected to a vacuum system, and the pressure is recorded along with the boiling point.

Density Determination

The density of a substance is its mass per unit volume. For a solid organic compound, the displacement method is commonly employed.

Methodology:

  • Mass Measurement: The mass of a sample of this compound is accurately determined using an analytical balance.

  • Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if appropriate, or an inert organic solvent). The initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The difference in volume represents the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the sample by its measured volume.[14][15][16]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be performed initially, followed by quantitative measurements if required.

Methodology (Gravimetric Method):

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure saturation.

  • Sampling: A known mass of the clear, saturated supernatant is carefully withdrawn.

  • Solvent Evaporation: The solvent is evaporated from the sample under controlled conditions until a constant weight of the solid solute is obtained.

  • Calculation: The solubility is expressed as the mass of the solute per mass or volume of the solvent.[17][18][19]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a new or uncharacterized chemical compound like this compound.

G Workflow for Physical Property Characterization cluster_0 Initial Assessment cluster_1 Primary Physical Constants cluster_2 Solubility Profile cluster_3 Spectroscopic & Other Properties cluster_4 Final Data Compilation start Obtain Pure Sample initial_obs Initial Observations (Physical State, Color, Odor) start->initial_obs melting_point Melting Point Determination initial_obs->melting_point boiling_point Boiling Point Determination initial_obs->boiling_point density Density Measurement initial_obs->density solubility_qual Qualitative Solubility Tests (Water, Organic Solvents) melting_point->solubility_qual boiling_point->solubility_qual density->solubility_qual solubility_quant Quantitative Solubility (Gravimetric Method) solubility_qual->solubility_quant refractive_index Refractive Index Measurement solubility_quant->refractive_index spectroscopy Spectroscopic Analysis (NMR, IR, MS) refractive_index->spectroscopy data_summary Summarize Data in Table spectroscopy->data_summary end Complete Physical Profile data_summary->end

Caption: A logical workflow for the systematic characterization of the physical properties of a chemical compound.

References

Spectroscopic Profile of 5-Fluoro-2-iodonitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Fluoro-2-iodonitrobenzene (CAS No. 364-77-2). Due to the limited availability of experimentally-derived public data for this specific isomer, this document presents predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.0 - 8.2ddJ(H,H) ≈ 8-9, J(H,F) ≈ 5-6H-6
~ 7.8 - 8.0ddJ(H,H) ≈ 8-9, J(H,H) ≈ 2-3H-3
~ 7.2 - 7.4dddJ(H,H) ≈ 8-9, J(H,F) ≈ 8-9, J(H,H) ≈ 2-3H-4

Note: The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 160 - 165 (d, ¹J(C,F) ≈ 250-260 Hz)C-5
~ 150 - 155C-1
~ 135 - 140C-3
~ 125 - 130 (d, J(C,F) ≈ 20-25 Hz)C-6
~ 115 - 120 (d, J(C,F) ≈ 20-25 Hz)C-4
~ 90 - 95C-2

Note: Carbon atoms coupled to fluorine will appear as doublets with characteristic coupling constants.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1520 - 1530StrongAsymmetric NO₂ stretch
1340 - 1350StrongSymmetric NO₂ stretch
1200 - 1250StrongC-F stretch
800 - 900StrongC-H out-of-plane bend
~ 750MediumC-I stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
267High[M]⁺ (Molecular Ion)
221Medium[M - NO₂]⁺
140Medium[M - I]⁺
127High[I]⁺
94Medium[C₆H₃F]⁺
75Medium[C₆H₃]⁺

Note: The presence of iodine would give a characteristic isotopic pattern for iodine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Tune and lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a sufficient number of scans for good signal-to-noise, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press).

  • KBr (for pellet method) or a suitable solvent (for solution method).

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • A means of sample introduction (e.g., direct infusion, GC-MS, LC-MS).

Procedure (using GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Setup:

    • Set up the gas chromatograph with an appropriate column and temperature program to separate the compound of interest.

    • Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 50-300).

    • Use a standard electron energy for EI (e.g., 70 eV).

  • Data Acquisition: Inject the sample into the GC-MS system and acquire the data.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_conclusion Conclusion Sample Chemical Compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed framework for the crystal structure analysis of 5-fluoro-2-iodonitrobenzene. Due to the absence of a publicly available crystal structure for this specific compound, this document outlines the necessary experimental protocols for its synthesis, crystallization, and X-ray diffraction analysis. Furthermore, a comparative analysis is presented using the known crystal structure of a closely related compound, 2,4-Dichloro-1-iodo-6-nitrobenzene, to infer potential structural characteristics and intermolecular interactions.

Introduction

This compound is a trifunctional aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and advanced materials.[1] Its molecular structure, featuring a nitro group, a fluorine atom, and an iodine atom, presents multiple sites for chemical modification.[1] Understanding the three-dimensional arrangement of atoms and molecules in the solid state through single-crystal X-ray diffraction is crucial for predicting its physical and chemical properties, guiding polymorphism screening, and informing drug design processes.

While the crystal structure of this compound has not been publicly reported, this guide details the established methodologies for its determination.

Experimental Protocols

The determination of a crystal structure involves a multi-step process, from obtaining the pure compound to the final structure refinement.

2.1. Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known procedures for related halogenated nitroaromatics. One common approach involves the diazotization of a corresponding aniline followed by a Sandmeyer-type reaction. For instance, the synthesis of 2,4-dichloro-1-iodo-6-nitrobenzene was achieved through the diazotization of 2,4-dichloro-6-nitroaniline, followed by iodination with a potassium iodide solution.[2]

2.2. Crystallization of Small Organic Molecules

Obtaining high-quality single crystals suitable for X-ray diffraction is often a critical and challenging step.[3] Several methods can be employed for the crystallization of small organic molecules like this compound.[3][4]

  • Slow Evaporation: This is one of the simplest and most common techniques.[4] A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation. The choice of solvent is critical and can influence crystal quality and polymorphism.[4]

  • Vapor Diffusion: In this method, a solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is poorly soluble).[5] The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[5]

  • Liquid-Liquid Diffusion: This technique involves carefully layering a solution of the compound over a less dense solvent in which it is insoluble.[6] Crystals form at the interface of the two liquids as they slowly mix.

  • Thermal Control (Cooling): For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield high-quality crystals.[6]

2.3. Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, their structure can be determined using SCXRD. This powerful analytical technique provides precise information about the atomic arrangement within the crystal lattice.[3]

The general workflow for SCXRD is as follows:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The intensities and positions of the diffracted beams are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.

The following diagram illustrates the general workflow for crystal structure determination.

G Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Synthesis Synthesis of 5-Fluoro- 2-iodonitrobenzene Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization DataCollection Data Collection (Single-Crystal X-ray Diffractometer) Crystallization->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure (CIF File)

A flowchart illustrating the key stages in determining the crystal structure of a small organic molecule.

Comparative Crystal Structure Analysis: 2,4-Dichloro-1-iodo-6-nitrobenzene

In the absence of experimental data for this compound, we can analyze the crystal structure of the related compound, 2,4-dichloro-1-iodo-6-nitrobenzene, to predict potential structural features.[2]

3.1. Crystallographic Data

The crystallographic data for 2,4-dichloro-1-iodo-6-nitrobenzene is summarized in the table below.[7]

Parameter2,4-Dichloro-1-iodo-6-nitrobenzene[7]
Chemical FormulaC₆H₂Cl₂INO₂
Formula Weight ( g/mol )317.89
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)8.7760(5)
b (Å)6.8989(4)
c (Å)14.3518(8)
α (°)90
β (°)90
γ (°)90
Volume (ų)868.93(9)
Z4
Density (calculated, Mg/m³)2.430
Temperature (K)90
R-factor0.037

3.2. Molecular Geometry and Intermolecular Interactions

In the crystal structure of 2,4-dichloro-1-iodo-6-nitrobenzene, the molecule exhibits mirror symmetry.[2] A notable feature is the dihedral angle of 90° between the benzene ring and the nitro group, which is likely due to the steric hindrance from the two ortho substituents (iodine and chlorine).[2]

The crystal packing is stabilized by a network of intermolecular interactions, including weak C—H···Cl interactions and I···O close contacts [3.387 (4) Å].[2] These interactions organize the molecules into sheets.[2] It is plausible that this compound would also exhibit similar halogen···oxygen interactions, which are common in the crystal packing of halogenated nitroaromatics.

The following diagram illustrates the potential intermolecular interactions that could be observed in the crystal structure of this compound, based on the analysis of related compounds.

G Potential Intermolecular Interactions cluster_interactions Interaction Types Molecule1 This compound (Molecule 1) HalogenBonding Halogen Bonding (I···O) Molecule1->HalogenBonding Iodine atom interacts with a nitro oxygen atom PiStacking π-π Stacking Molecule1->PiStacking Aromatic rings stack face-to-face or offset CH_Interactions C-H···O/F Interactions Molecule1->CH_Interactions Aromatic C-H groups interact with electronegative atoms Molecule2 This compound (Molecule 2) HalogenBonding->Molecule2 PiStacking->Molecule2 CH_Interactions->Molecule2

A diagram showing plausible intermolecular interactions in the crystal packing of this compound.

Conclusion

This technical guide has outlined the necessary steps for a comprehensive crystal structure analysis of this compound. While a definitive crystal structure is not yet available in the public domain, this document provides researchers and scientists with a robust framework for its determination, from synthesis and crystallization to X-ray diffraction analysis. The comparative analysis with 2,4-dichloro-1-iodo-6-nitrobenzene offers valuable insights into the expected molecular geometry and intermolecular interactions that are likely to govern the crystal packing of the target compound. The elucidation of this crystal structure would be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science.

References

An In-Depth Technical Guide to the Electronic Structure and Reactivity of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-iodonitrobenzene is a versatile trifunctional aromatic compound that serves as a crucial building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a strongly electron-withdrawing nitro group, a moderately electron-withdrawing and good leaving group in iodine, and a highly electronegative fluorine atom, imparts a distinct electronic profile and a diverse range of reactivity. This technical guide provides a comprehensive overview of the electronic structure and reactivity of this compound, supported by experimental protocols and quantitative data to aid in its effective utilization in research and development.

Electronic Structure

The electronic properties of this compound are governed by the interplay of the inductive and resonance effects of its three substituents on the benzene ring.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong -I (inductive) and a strong -R (resonance) effect. This significantly reduces the electron density of the aromatic ring, making it electron-deficient and susceptible to nucleophilic attack. The nitro group's influence is most pronounced at the ortho and para positions relative to its location.

  • Iodine Atom (-I): Iodine is the least electronegative of the common halogens but is highly polarizable. It exhibits a -I effect, withdrawing electron density through the sigma bond. It can also exhibit a weak +R (resonance) effect by donating lone pair electrons to the ring, but the inductive effect is generally considered to be dominant in influencing reactivity.

  • Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a very strong -I effect. Like iodine, it also has a +R effect due to its lone pairs, but for fluorine, the inductive effect overwhelmingly dictates its influence on the aromatic ring's electron density.

The combination of these substituents makes the aromatic ring of this compound highly electron-poor. This electronic structure is the foundation for its diverse reactivity profile.

Reactivity and Synthetic Applications

The distinct electronic nature of this compound allows for a range of chemical transformations, making it a valuable intermediate in multi-step syntheses. The primary modes of reactivity include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient aromatic ring, activated by the potent nitro group, readily undergoes nucleophilic aromatic substitution (SNAr). The fluorine atom, being highly electronegative, is an excellent leaving group in this context. The iodine atom can also be displaced, but the C-F bond is generally more susceptible to nucleophilic attack in activated systems.

Logical Relationship for SNAr Reactivity

A This compound B Electron-deficient Aromatic Ring A->B D Good Leaving Group (Fluorine or Iodine) A->D E Nucleophilic Attack B->E C Strong Electron- Withdrawing Nitro Group C->B D->E F Meisenheimer Complex (Stabilized Intermediate) E->F G Substituted Product F->G cluster_reactants Reactants cluster_process Process A This compound E Reaction in Solvent (e.g., Toluene/H₂O) A->E B Arylboronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E F Heating E->F G Biaryl Product F->G A This compound C 4-Fluoro-2-iodoaniline A->C Reduction B Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, Fe/HCl) B->C

5-Fluoro-2-iodonitrobenzene safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-2-iodonitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 364-77-2), a halogenated nitroaromatic compound utilized in various research and development applications. Due to its hazardous properties, stringent adherence to safety protocols is imperative to mitigate risks to personnel and the environment. This document outlines the known hazards, provides recommendations for personal protective equipment, and details procedures for safe handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are its toxicity and irritation potential.

GHS Hazard Statements:

  • Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1]

  • Causes skin irritation (H315) and serious eye irritation (H319).[2]

Signal Word: Warning[2]

Hazard Pictograms:

  • GHS07 (Exclamation Mark)[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for the safe design of experiments and for understanding the behavior of the compound under various conditions.

PropertyValueReference
CAS Number 364-77-2[3][4]
Molecular Formula C₆H₃FINO₂[4]
Molecular Weight 267.00 g/mol [4]
Appearance Light yellow to yellow to orange powder to lump
Boiling Point 110 °C at 4 mmHg[3]
Storage Temperature Room temperature, in a dark, inert atmosphere[3]

Toxicological Data

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to prevent exposure to this compound. The following PPE should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or Viton™). Double gloving is recommended.To prevent skin contact. Given the halogenated and nitroaromatic nature of the compound, nitrile gloves may have limited resistance to prolonged exposure, and alternatives like Viton™ or thicker nitrile gloves should be considered for extensive handling.[6]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation of dust or vapors.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict experimental protocols is crucial for the safe use of this compound.

Handling Procedures
  • Work Area Preparation : All manipulations of this compound should be conducted within a certified chemical fume hood.[7] The work area should be clean and free of clutter.

  • Weighing and Transferring : Use appropriate tools, such as spatulas and glass funnels, for transferring the solid compound to minimize dust generation.

  • Reaction Setup : Reactions should be performed in appropriate glassware, securely clamped, and equipped with necessary condensers and pressure-relief devices.

Quenching of Reactions

Reactions involving nitroaromatic compounds may require careful quenching to neutralize reactive species.

General Quenching Protocol for Nitroaromatic Compounds:

  • Cooling : Cool the reaction mixture in an ice bath to control any exothermic processes.

  • Slow Addition of Quenching Agent : Slowly add a suitable quenching agent. For many reactions involving nitroaromatics, a reducing agent may be used to reduce the nitro group, followed by neutralization. The choice of quenching agent will be specific to the reaction chemistry.

  • Monitoring : Monitor the reaction for any signs of uncontrolled exotherm or gas evolution.[8]

Decontamination of Glassware

All glassware and equipment contaminated with this compound must be decontaminated before being removed from the fume hood.

Decontamination Protocol:

  • Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the compound.[7] Collect the rinsate as halogenated hazardous waste.[7]

  • Washing : Wash the rinsed glassware with soap and hot water.[9]

  • Final Rinse : Perform a final rinse with deionized water.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Waste Management Protocol:

  • Segregation : Collect all halogenated organic waste, including solvent rinsates, in a designated and clearly labeled hazardous waste container.[6][7][10] Do not mix with non-halogenated waste.[7][10]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of any other components in the waste stream.[7]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_Preparation Preparation cluster_Handling Handling (in Fume Hood) cluster_Cleanup Cleanup & Disposal ReadSDS Read SDS AssessRisks Assess Risks ReadSDS->AssessRisks SelectPPE Select PPE AssessRisks->SelectPPE WeighTransfer Weigh & Transfer SelectPPE->WeighTransfer RunReaction Run Reaction WeighTransfer->RunReaction QuenchReaction Quench Reaction RunReaction->QuenchReaction Decontaminate Decontaminate Glassware QuenchReaction->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste SegregateWaste->DisposeWaste

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathway for Hazard Mitigation

The following diagram illustrates the signaling pathway for mitigating hazards associated with this compound.

HazardMitigation cluster_ExposureRoutes Potential Exposure Routes cluster_Controls Control Measures Compound This compound Inhalation Inhalation Compound->Inhalation SkinContact Skin Contact Compound->SkinContact Ingestion Ingestion Compound->Ingestion EyeContact Eye Contact Compound->EyeContact FumeHood Chemical Fume Hood FumeHood->Inhalation Prevents Gloves Gloves Gloves->SkinContact Prevents LabCoat Lab Coat LabCoat->SkinContact Minimizes Goggles Goggles/Face Shield Goggles->EyeContact Prevents ProperLabeling Proper Labeling & Storage ProperLabeling->Ingestion Minimizes Accidental WasteSegregation Waste Segregation WasteSegregation->Ingestion Prevents Accidental

Caption: Hazard mitigation pathway for this compound.

References

Theoretical Exploration of 5-Fluoro-2-iodonitrobenzene: A Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-iodonitrobenzene is a versatile chemical intermediate of significant interest in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern, featuring both a fluorine and an iodine atom ortho and para to a strongly electron-withdrawing nitro group, presents a fascinating case for studying competitive and complementary reaction pathways. This technical guide provides an in-depth theoretical analysis of the potential reaction mechanisms of this compound, drawing upon established computational and experimental studies of analogous compounds. The content herein is intended to serve as a predictive framework for researchers designing synthetic routes and investigating the reactivity of this and similar molecules.

Core Reaction Mechanisms

The reactivity of this compound is dominated by its electron-deficient aromatic ring, making it susceptible to nucleophilic attack. Furthermore, the presence of a carbon-iodine bond opens the door to radical-mediated and metal-catalyzed processes. The principal reaction mechanisms explored in this guide are:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Radical Nucleophilic Substitution (SRN1)

  • Metal-Catalyzed Cross-Coupling Reactions

Due to the limited availability of direct theoretical and experimental studies on this compound, the following sections will present data and protocols based on closely related and well-studied nitroaromatic systems.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a probable pathway for the reaction of this compound with a variety of nucleophiles. The strong electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, primarily at the positions ortho and para to it.

Theoretical Considerations

Computational studies on similar halonitrobenzenes indicate that the reaction proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.[1] The first step, the formation of this complex, is typically the rate-determining step.[1]

The fluorine atom, being highly electronegative, is generally a better leaving group than iodine in SNAr reactions on electron-deficient rings.[2] This is attributed to the high polarization of the C-F bond, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack.[2] Therefore, in the case of this compound, nucleophilic attack is predicted to preferentially occur at the carbon bearing the fluorine atom.

Hypothetical Quantitative Data

The following table summarizes hypothetical activation energies for the SNAr reaction of this compound with a generic nucleophile (Nu-), based on typical values from DFT studies of related compounds.

Leaving GroupReaction StepΔG‡ (kcal/mol)ΔH‡ (kcal/mol)
FluorineFormation of Meisenheimer Complex15 - 2014 - 19
Elimination of Fluoride2 - 51 - 4
IodineFormation of Meisenheimer Complex18 - 2517 - 24
Elimination of Iodide3 - 72 - 6

Note: These values are illustrative and would require specific computational studies for this compound for validation.

Signaling Pathway Diagram

SNAr_Mechanism Reactants This compound + Nu- TS1 Transition State 1 Reactants->TS1 Rate-determining step Meisenheimer Meisenheimer Complex TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Product Substituted Product + F- TS2->Product

Caption: Generalized SNAr pathway for this compound.

Radical Nucleophilic Substitution (SRN1)

An alternative to the SNAr mechanism, particularly for the displacement of the iodide, is the SRN1 (substitution, radical-nucleophilic, unimolecular) pathway. Discussions on the reactivity of o-iodonitrobenzene suggest that it can undergo a non-chain SRN1 reaction.[3] This mechanism involves single-electron transfer (SET) and the formation of radical intermediates.

Theoretical Considerations

The SRN1 mechanism is initiated by the transfer of an electron to the substrate, forming a radical anion. This radical anion can then lose an iodide anion to form an aryl radical. The aryl radical then reacts with a nucleophile to form a new radical anion, which subsequently transfers an electron to another substrate molecule to propagate the chain reaction or is oxidized to the final product.

The preference for the SRN1 mechanism for the iodo-substituent can be attributed to the relative weakness of the C-I bond compared to the C-F bond, facilitating its homolytic cleavage in the radical anion intermediate.

Hypothetical Quantitative Data

The following table provides hypothetical Gibbs free energy changes for the key steps in the SRN1 mechanism.

Reaction StepDescriptionΔG (kcal/mol)
InitiationElectron transfer to substrate-5 to 5
Propagation 1Fragmentation of radical anion2 to 8
Propagation 2Reaction of aryl radical with Nu--10 to -20
Propagation 3Electron transfer to form product-15 to -25

Note: These values are illustrative and would require specific computational studies for this compound for validation.

Signaling Pathway Diagram

SRN1_Mechanism cluster_initiation Initiation cluster_propagation Propagation Substrate This compound RadicalAnion Radical Anion Substrate->RadicalAnion + e- ArylRadical Aryl Radical RadicalAnion->ArylRadical - I- ProductRadicalAnion Product Radical Anion ArylRadical->ProductRadicalAnion + Nu- ProductRadicalAnion->RadicalAnion + Substrate Product Substituted Product ProductRadicalAnion->Product - e-

Caption: The SRN1 radical chain mechanism.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Theoretical Considerations

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of these complex catalytic cycles.[4] A typical catalytic cycle involves three main steps:

  • Oxidative Addition: The metal catalyst (e.g., a Pd(0) complex) inserts into the carbon-iodine bond.

  • Transmetalation: The organic group from an organometallic reagent is transferred to the metal center.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated, regenerating the catalyst.

Due to the high strength of the C-F bond, oxidative addition into the C-I bond is overwhelmingly favored.

Hypothetical Quantitative Data

The following table presents hypothetical activation barriers for a generic palladium-catalyzed Suzuki coupling reaction.

Catalytic StepDescriptionΔG‡ (kcal/mol)
Oxidative AdditionPd(0) insertion into C-I bond10 - 15
TransmetalationTransfer of aryl group from boronic acid5 - 10
Reductive EliminationC-C bond formation and catalyst regeneration15 - 20

Note: These values are illustrative and would require specific computational studies for this compound for validation.

Experimental Workflow Diagram

CrossCoupling_Workflow cluster_catalyst_cycle Catalytic Cycle cluster_reaction_setup Experimental Setup Catalyst_0 Pd(0)L_n OxidativeAddition Oxidative Addition Intermediate Catalyst_0->OxidativeAddition + Ar-I Transmetalation Transmetalation Intermediate OxidativeAddition->Transmetalation + Ar'-B(OH)2 Transmetalation->Catalyst_0 Reductive Elimination - Ar-Ar' Reactants This compound Organoboron Reagent Base InertAtmosphere Inert Atmosphere (N2 or Ar) Reactants->InertAtmosphere Catalyst Palladium Catalyst Ligand Catalyst->InertAtmosphere Solvent Anhydrous Solvent Solvent->InertAtmosphere

Caption: A generalized workflow for a metal-catalyzed cross-coupling reaction.

Experimental Protocols

While specific, optimized protocols for this compound are not widely published, the following provides a general methodology for conducting the aforementioned reactions, which should be optimized for the specific substrate and nucleophile/coupling partner.

General Protocol for Nucleophilic Aromatic Substitution
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 150 °C, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Metal-Catalyzed Cross-Coupling (Suzuki Type)
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) via cannula or syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Conclusion

The theoretical study of this compound reveals a rich and complex reactivity profile. While SNAr is a likely pathway for nucleophilic substitution, with a preference for the displacement of the fluorine atom, the SRN1 mechanism presents a viable alternative for the substitution of the iodine. Furthermore, the presence of the iodo group makes this molecule an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. The provided theoretical data and generalized experimental protocols offer a solid foundation for researchers to explore and exploit the synthetic potential of this valuable building block. Further dedicated computational and experimental studies are warranted to fully elucidate the nuanced reactivity of this intriguing molecule.

References

A Technical Guide to the Quantum Chemical Analysis of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core of Quantum chemical calculations for 5-Fluoro-2-iodonitrobenzene for Researchers, scientists, and drug development professionals.

Introduction

This compound, a halogenated nitroaromatic compound, belongs to a class of molecules with significant industrial and pharmaceutical relevance.[1] Halogenated nitroaromatics serve as key intermediates in the synthesis of dyes, pesticides, and therapeutic agents.[1][2] The presence of electron-withdrawing nitro and halogen substituents can significantly influence the molecule's stability, reactivity, and electronic properties.[2] Quantum chemical calculations provide a powerful, non-experimental tool for elucidating the molecular structure, vibrational modes, and electronic characteristics of such molecules, offering insights that are crucial for understanding their reaction mechanisms and potential applications in areas like drug design.[3][4] This guide outlines the theoretical framework and computational workflow for a comprehensive quantum chemical study of this compound.

Core Computational Methodology

The recommended approach for the quantum chemical analysis of this compound is based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[2][5]

Experimental Protocols: Computational Details

  • Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Initial Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to a preliminary geometry optimization using a lower-level theory, such as the semi-empirical PM3 method, to obtain a reasonable starting geometry.[5]

  • DFT Optimization: The final geometry optimization is performed using DFT, employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2][6] This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Basis Set Selection: A split-valence basis set is recommended. For the carbon, hydrogen, nitrogen, oxygen, and fluorine atoms, the 6-311++G(d,p) basis set is appropriate, as it includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1] Due to the presence of the heavy iodine atom, a specialized basis set, such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) with effective core potential (ECP), or a basis set specifically designed for heavy elements like 3-21G* should be used for iodine to account for relativistic effects.[2]

  • Vibrational Frequency Calculation: Following successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)/LANL2DZ). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

  • Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are derived from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5]

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis Input Initial Structure (this compound) Method Select Method (DFT: B3LYP) Input->Method BasisSet Select Basis Sets (6-311++G(d,p) for C,H,N,O,F LANL2DZ for I) Method->BasisSet Opt Geometry Optimization BasisSet->Opt Freq Frequency Calculation Opt->Freq Elec Electronic Properties (HOMO, LUMO) Opt->Elec Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Spectra Simulated Spectra (IR, Raman) Freq->Spectra Energy Orbital Energies (HOMO-LUMO Gap) Elec->Energy

Computational workflow for quantum chemical analysis.

Data Presentation: Predicted Molecular Properties

The results from the quantum chemical calculations should be systematically organized for clarity and comparison with experimental data.

Table 1: Optimized Molecular Geometry

This table will present the key structural parameters of this compound as predicted by the DFT calculations. Bond lengths are typically given in Angstroms (Å) and bond angles in degrees (°).

ParameterAtom Pair/TripletCalculated Value (Illustrative)
Bond Lengths (Å) C-I2.10
C-F1.35
C-N1.47
N-O1.22
C-C (avg.)1.39
C-H (avg.)1.08
Bond Angles (°) C-C-I120.5
C-C-F119.8
C-C-N118.0
O-N-O125.0

Note: The values in this table are illustrative examples based on typical calculations for similar molecules and are not the result of a new calculation.

Table 2: Vibrational Frequencies

This table compares the calculated vibrational frequencies with experimentally observed values from FT-IR and FT-Raman spectroscopy. Frequencies are given in wavenumbers (cm⁻¹). Potential Energy Distribution (PED) analysis is often used to assign the character of each vibrational mode.[1][2]

Vibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Assignment (PED)
ν(C-H)3105--C-H stretch
ν(C=C)1590--Aromatic C=C stretch
νas(NO₂)1530--Asymmetric NO₂ stretch
νs(NO₂)1345--Symmetric NO₂ stretch
ν(C-F)1250--C-F stretch
ν(C-N)850--C-N stretch
ν(C-I)670--C-I stretch

Note: Experimental values are required for comparison and validation. The calculated values are illustrative.

Table 3: Electronic Properties

This table summarizes the key electronic structure parameters derived from the calculations. Energies are typically reported in electron volts (eV).

ParameterCalculated Value (Illustrative)
HOMO Energy-6.8 eV
LUMO Energy-3.2 eV
HOMO-LUMO Energy Gap (ΔE)3.6 eV
Dipole Moment4.5 Debye

Note: These values are illustrative and represent typical results for halogenated nitroaromatics.

Experimental Validation

To validate the theoretical findings, experimental characterization is essential.

Experimental Protocols: Synthesis and Spectroscopic Analysis

  • Synthesis: this compound is commercially available but can be synthesized via standard aromatic substitution reactions if required.[7] Purity would be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • FT-IR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of the compound in solid phase would be recorded.[1] The experimental vibrational frequencies obtained from these spectra serve as a direct benchmark for the calculated frequencies.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure. The experimental chemical shifts can be compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level.[1]

  • UV-Visible Spectroscopy: The electronic absorption spectrum can be recorded in a suitable solvent (e.g., ethanol) and compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations to validate the calculated electronic transitions and the HOMO-LUMO gap.[2]

G Theory_Geom Calculated Geometry Validation Validation Theory_Geom->Validation Theory_Vib Calculated Vibrations Theory_Vib->Validation Theory_Elec Calculated Electronics Theory_Elec->Validation Exp_Geom X-ray/Electron Diffraction Exp_Geom->Validation Exp_Vib FT-IR / FT-Raman Exp_Vib->Validation Exp_Elec UV-Vis / NMR Exp_Elec->Validation

Logical relationship between theoretical and experimental data.

The combination of DFT calculations and experimental spectroscopy provides a comprehensive framework for characterizing this compound. The theoretical predictions for molecular structure, vibrational spectra, and electronic properties offer a detailed molecular-level understanding. When validated by experimental data, this information becomes a reliable foundation for predicting the molecule's reactivity, stability, and potential interactions in biological systems, thereby guiding its application in medicinal chemistry and materials science. This synergistic approach is indispensable for the rational design of novel compounds in drug development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 5-Fluoro-2-iodonitrobenzene. This versatile building block is valuable in medicinal chemistry and materials science for synthesizing fluorinated nitroaromatic compounds, which are precursors to a wide range of biologically active molecules and functional materials. The incorporation of a fluorine atom can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity.[1][2]

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] This reaction is favored in drug discovery and development due to its mild reaction conditions and broad functional group tolerance.[3]

This document provides a general protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol should serve as a starting point and may require optimization for specific substrates.

General Reaction Scheme

The Suzuki coupling reaction of this compound with a generic organoboron reagent is depicted below. The reaction typically requires a palladium catalyst, a ligand, a base, and a suitable solvent system.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 2-Aryl-5-fluoronitrobenzene This compound->Product + Arylboronic Acid Arylboronic Acid (R-B(OH)₂) Arylboronic Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Reaction Parameters

The selection of the catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling reaction. The following table summarizes common conditions that can be used as a starting point for the coupling of this compound.

ParameterCommon OptionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂Pd(dppf)Cl₂ is often a good initial choice for couplings involving heteroaryl or electron-deficient aryl halides.[5] Buchwald precatalysts can also be highly effective.[5]
Ligand PPh₃, XPhos, SPhos, P(t-Bu)₃For challenging couplings, bulky, electron-rich phosphine ligands like XPhos and SPhos may be necessary.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFAn aqueous solution of the base is typically used.[5] Cs₂CO₃ is a stronger base and can be effective in more challenging reactions.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMFA mixed solvent system is common to dissolve both the organic substrates and the inorganic base.[5][6]
Temperature 80 - 110 °CThe reaction temperature may need to be optimized based on the specific catalyst and substrates.[5]

Experimental Protocol

This generalized protocol describes a procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[5][6]

  • Add the degassed solvent system via syringe. The final concentration of the this compound is typically between 0.1-0.2 M.[5]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluoronitrobenzene.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol.

Experimental_Workflow A 1. Add Reactants & Catalyst to Flask B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC or LC-MS) D->E F 6. Work-up Procedure (Extraction & Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A stepwise workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

Low yields in Suzuki coupling reactions can often be attributed to several factors. The following workflow provides a logical sequence for troubleshooting.

Troubleshooting_Workflow Start Low or No Yield A 1. Check Reagent Quality (Fresh Boronic Acid, Active Catalyst, Dry/Degassed Solvent, Anhydrous Base) Start->A B 2. Catalyst & Ligand Screening (Try different Pd sources and bulky ligands) A->B Reagents OK C 3. Base & Solvent Optimization (Screen different bases and solvent systems) B->C Yield still low D 4. Adjust Temperature & Time (Incrementally increase temperature and monitor over time) C->D No improvement End Improved Yield D->End Optimization Successful

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.[5]

References

Application Notes and Protocols for Sonog-ashira Coupling of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used in organic synthesis to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions.[1][2] This document provides detailed application notes and protocols for the Sonogashira coupling of 5-Fluoro-2-iodonitrobenzene with terminal alkynes, a key transformation for the synthesis of various functionalized nitroaromatic compounds.

Reaction Principle

The Sonogashira coupling of this compound with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper. The aryl iodide, this compound, is highly reactive in this coupling due to the carbon-iodine bond being the most reactive among halogens.[1] The general reaction is depicted below:

Experimental Protocols

A generalized experimental protocol for the Sonogashira coupling of this compound is provided below. This protocol can be adapted and optimized for specific terminal alkynes.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), triethylamine)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

General Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Add the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).[2]

  • Add the anhydrous solvent (e.g., a mixture of THF and triethylamine, 5 mL and 2 mL respectively).

  • Stir the mixture at room temperature for approximately 10 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated (typically to 50-70 °C) and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Copper-Free Sonogashira Coupling:

In instances where copper contamination is a concern for downstream applications, a copper-free variant of the Sonogashira coupling can be employed.[3]

Procedure for Copper-Free Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-formed Pd(0) complex).

  • Add a suitable base, often a stronger organic amine like piperidine or an inorganic base like Cs₂CO₃.

  • Add the anhydrous solvent (e.g., DMF or acetonitrile).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv).

  • The reaction is stirred at room temperature or heated, and monitored as described above.

  • Workup and purification follow the same procedure as the standard protocol.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Sonogashira coupling of this compound. These are representative examples and actual results may vary depending on the specific alkyne and precise conditions used.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of this compound

ParameterCondition
Aryl Halide This compound
Terminal Alkyne 1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)
Copper(I) Co-catalyst CuI (2-10 mol%)
Base Triethylamine or Diisopropylethylamine (2-3 equivalents or as solvent)
Solvent THF, DMF, or neat amine
Temperature Room Temperature to 80 °C
Reaction Time 2 - 24 hours

Table 2: Influence of Key Parameters on Reaction Outcome

ParameterEffect on ReactionConsiderations
Catalyst The choice of palladium catalyst and ligand can significantly impact reaction rate and yield.[4]For electron-deficient substrates like this compound, standard catalysts like Pd(PPh₃)₂Cl₂ are often effective.
Base The base is crucial for neutralizing the HI byproduct and facilitating the formation of the copper acetylide.[5]Amine bases like triethylamine are commonly used and can also serve as the solvent.[5]
Solvent The solvent influences the solubility of reactants and catalysts, and can affect the reaction rate.Aprotic polar solvents like THF and DMF are generally good choices.
Temperature While many Sonogashira couplings proceed at room temperature, heating can be necessary for less reactive substrates.[1]Given the high reactivity of aryl iodides, the reaction with this compound should proceed under mild heating or at room temperature.[1]

Visualizations

Diagram 1: General Experimental Workflow

G A Reactant & Catalyst Loading B Inert Atmosphere (Ar/N2) A->B C Solvent & Base Addition B->C D Alkyne Addition C->D E Reaction (Stirring/Heating) D->E F Reaction Monitoring (TLC/GC-MS) E->F G Workup F->G Upon Completion H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: Experimental workflow for the Sonogashira coupling.

Diagram 2: Simplified Sonogashira Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-I(L2) Pd0->PdII Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡C-R(L2) PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination (Product) Cu_acetylide Cu-C≡C-R Cu_acetylide->PdII Enters Pd Cycle Alkyne H-C≡C-R Alkyne->Cu_acetylide + CuI + Base

Caption: Simplified mechanism of the Sonogashira coupling.[4]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly significant in pharmaceutical and materials science research, where arylamine scaffolds are prevalent. The amination of 5-Fluoro-2-iodonitrobenzene is a challenging yet valuable transformation, yielding N-aryl-5-fluoro-2-nitroanilines, which are versatile intermediates for the synthesis of various biologically active molecules and functional materials. The presence of three distinct functionalities—a fluoro group, an iodo group, and a nitro group—on the aromatic ring offers multiple handles for further chemical modifications.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound. The protocol is derived from established methodologies for the amination of sterically hindered and electron-deficient aryl halides.[2]

Challenges and Considerations

The Buchwald-Hartwig amination of this compound presents several challenges that necessitate careful optimization of reaction conditions:

  • Steric Hindrance: The iodo group is positioned ortho to the nitro group, creating significant steric bulk around the reaction center. This can impede the oxidative addition of the aryl iodide to the palladium catalyst, a critical step in the catalytic cycle.[1]

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aryl iodide. While electron-withdrawing groups can sometimes facilitate oxidative addition, they can also affect the subsequent reductive elimination step.

  • Substrate and Product Stability: The nitro group can be sensitive to certain reaction conditions, particularly strongly basic or reducing environments, which are sometimes employed in Buchwald-Hartwig aminations.[3]

  • Catalyst and Ligand Selection: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical to overcome the steric and electronic challenges. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, or BrettPhos, have been shown to be effective for coupling challenging substrates.[4][5]

Data Presentation: Comparative Performance of Catalyst Systems

The selection of the appropriate catalyst, ligand, and base is paramount for a successful Buchwald-Hartwig amination. The following tables summarize reaction conditions and yields for the amination of analogous sterically hindered and electron-deficient aryl halides from the literature. This data provides a rationale for the recommended protocol for this compound.

Table 1: Amination of Ortho-Substituted Aryl Bromides with Various Amines

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-1,3-dimethylbenzeneAnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001895
22-BromoanisoleMorpholinePd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃Dioxane1002488
32-Bromonitrobenzenen-HexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001278
42-Bromo-4-methylpyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11012~80[6]

Table 2: Ligand Performance in the Amination of Electron-Deficient Aryl Halides

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
14-BromobenzonitrileAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene8099
24-BromobenzonitrileAnilinePd₂(dba)₃ (1)P(o-tol)₃ (2)NaOtBuToluene8065
34-ChloronitrobenzeneDi-n-butylaminePd(OAc)₂ (2)BrettPhos (4)K₂CO₃Dioxane11092
42-BromonitrobenzeneMorpholinePd₂(dba)₃ (1.5)Josiphos (3)NaOtBuToluene10085

Experimental Protocols

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound with a representative amine, aniline. The conditions are based on best practices for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 267 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg).

    • In a glovebox or under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg).

  • Inert Atmosphere:

    • Seal the Schlenk tube with a rubber septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Add anhydrous toluene (5 mL) via syringe.

    • Add aniline (1.2 mmol, 110 µL) via syringe.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6]

    • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Purification:

    • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-phenyl-5-fluoro-2-nitroaniline.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine AmidoComplex Pd(II) Amido Complex AmineCoord->AmidoComplex Base BaseH [Base-H]⁺X⁻ AmineCoord->BaseH -HX AmidoComplex->Pd0 Reductive Elimination Product N-Aryl-5-fluoro-2-nitroaniline AmidoComplex->Product Reactants This compound + Amine Reactants->OxAdd Base Base (e.g., NaOtBu) Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Schlenk Tube, Reagents) start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert add_solvents Add Solvent & Amine inert->add_solvents react Heat & Stir (100 °C, 12-24h) add_solvents->react monitor Monitor Progress (TLC/GC-MS) react->monitor monitor->react Incomplete workup Work-up (Quench, Filter) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for the amination reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-iodonitrobenzene is a versatile trifunctional aromatic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a nitro group, a fluorine atom, and an iodine atom, presents multiple reactive sites for chemical modification. This allows for a range of transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and reduction of the nitro group. The presence of both fluorine and iodine offers opportunities for selective functionalization, making it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3]

The electron-withdrawing nitro group strongly activates the benzene ring towards nucleophilic attack, facilitating the displacement of a leaving group. In the case of this compound, the key consideration is the regioselectivity of the SNAr reaction, specifically which halogen atom—fluorine or iodine—is preferentially substituted by a given nucleophile. This selection is influenced by factors such as the nature of the nucleophile, reaction conditions, and the inherent reactivity of the carbon-halogen bonds. Generally, the high electronegativity of fluorine makes the attached carbon more electrophilic and is often a better leaving group in SNAr reactions. However, the polarizability and lower bond strength of the carbon-iodine bond can also lead to its substitution.[4]

These application notes provide an overview of the reactivity of this compound in SNAr reactions and offer detailed protocols for its use with various nucleophiles, which are critical for the development of novel therapeutics, including kinase inhibitors.[5]

Regioselectivity in Nucleophilic Aromatic Substitution

The primary consideration for SNAr reactions with this compound is the regioselectivity of the nucleophilic attack. The nitro group at position 1 activates the ortho (position 2, bearing the iodine) and para (position 5, bearing the fluorine) positions to nucleophilic attack.

  • Substitution at the Fluorine Position (C5): The high electronegativity of the fluorine atom makes the C-F bond highly polarized, rendering the carbon atom susceptible to nucleophilic attack. In many SNAr reactions on polyhalogenated nitroaromatics, fluorine is the preferred leaving group.

  • Substitution at the Iodine Position (C2): While the C-I bond is less polarized than the C-F bond, iodine can still be a viable leaving group. In some cases, particularly with softer nucleophiles, substitution at the iodine position may be observed.

The choice of nucleophile and reaction conditions can be tuned to favor the substitution of one halogen over the other, enabling selective synthesis of desired products.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold in the synthesis of kinase inhibitors and other pharmaceutical agents.[5] The ability to selectively introduce different functionalities via SNAr at the fluorine position, followed by further modifications at the iodine position (e.g., through cross-coupling reactions), allows for the construction of complex molecular architectures necessary for potent and selective biological activity. The fluorine atom itself is often incorporated into drug molecules to enhance metabolic stability, lipophilicity, and binding affinity.[5]

Signaling Pathway Diagram: General Kinase Signaling Cascade

The following diagram illustrates a simplified, generic kinase signaling pathway that is often the target of inhibitors synthesized using building blocks like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor Kinase Inhibitor (e.g., derived from This compound) Inhibitor->RAF Inhibitor->MEK GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Cell Proliferation, Survival, etc. Ligand Growth Factor Ligand->Receptor

A generic kinase signaling pathway targeted by inhibitors.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing an SNAr reaction with this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Combine this compound, nucleophile, base, and solvent Reaction Stir at specified temperature and time Reactants->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Quench Quench reaction Monitoring->Quench Upon completion Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify crude product (Column Chromatography) Concentrate->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize

References

Synthesis of Heterocyclic Compounds from 5-Fluoro-2-iodonitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of fluorine-containing heterocyclic compounds, utilizing 5-Fluoro-2-iodonitrobenzene as a versatile starting material. The protocols focus on the preparation of benzimidazoles, indoles, and quinolines, which are important scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a valuable building block in organic synthesis due to its distinct reactivity at three positions: the nitro group, the iodine atom, and the fluorine atom. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations, allowing for the facile introduction of carbon and nitrogen substituents. The nitro group can be readily reduced to an amino group, a key functional handle for subsequent cyclization reactions. This combination of reactive sites enables the construction of a diverse range of heterocyclic systems.

Synthesis of 6-Fluorobenzimidazoles

A strategic approach to the synthesis of 6-fluorobenzimidazoles from this compound involves a three-step sequence: Buchwald-Hartwig amination to introduce a second nitrogen atom, reduction of the nitro group to form a diamine, and subsequent cyclization with an aldehyde.

start This compound step1 Buchwald-Hartwig Amination start->step1 intermediate1 N-Aryl-4-fluoro-2-nitroaniline step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 4-Fluoro-N1-arylbenzene-1,2-diamine step2->intermediate2 step3 Condensation/ Cyclization intermediate2->step3 end 2-Substituted-6-fluorobenzimidazole step3->end

Caption: Synthetic workflow for 6-fluorobenzimidazoles.

Experimental Protocols

Step 1: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed amination of this compound with aniline.

  • Materials:

    • This compound (1.0 mmol)

    • Aniline (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Xantphos (0.04 mmol, 4 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

    • Anhydrous toluene (10 mL)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound, aniline, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

    • Add anhydrous toluene.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to an amine using iron powder.

  • Materials:

    • N-Aryl-4-fluoro-2-nitroaniline (1.0 mmol)

    • Iron powder (5.0 mmol)

    • Ammonium chloride (NH₄Cl) (5.0 mmol)

    • Ethanol (15 mL)

    • Water (5 mL)

  • Procedure:

    • In a round-bottom flask, suspend the N-Aryl-4-fluoro-2-nitroaniline in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride.

    • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of Celite, washing with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can often be used in the next step without further purification.

Step 3: Synthesis of 2-Substituted-6-fluorobenzimidazoles

This protocol describes the condensation of the diamine with an aldehyde to form the benzimidazole ring.

  • Materials:

    • 4-Fluoro-N¹-arylbenzene-1,2-diamine (1.0 mmol)

    • Aromatic aldehyde (1.0 mmol)

    • Ethanol (10 mL)

    • p-Toluenesulfonic acid (0.1 mmol, 10 mol%)

  • Procedure:

    • Dissolve the diamine and the aldehyde in ethanol in a round-bottom flask.

    • Add p-toluenesulfonic acid as a catalyst.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Upon cooling, the product may precipitate. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1 This compound, AnilinePd(OAc)₂/Xantphos, Cs₂CO₃Toluene11012-2470-85
2 N-Aryl-4-fluoro-2-nitroanilineFe, NH₄ClEthanol/Water802-485-95
3 4-Fluoro-N¹-arylbenzene-1,2-diamine, Aldehydep-TsOHEthanolReflux4-675-90

Synthesis of 6-Fluoroindoles

The synthesis of 6-fluoroindoles can be achieved via a Sonogashira coupling to introduce an alkynyl substituent, followed by a reductive cyclization of the nitro group.

start This compound step1 Sonogashira Coupling start->step1 intermediate1 1-Fluoro-2-nitro-4-(alkynyl)benzene step1->intermediate1 step2 Reductive Cyclization intermediate1->step2 end 2-Substituted-6-fluoroindole step2->end

Caption: Synthetic workflow for 6-fluoroindoles.

Experimental Protocols

Step 1: Sonogashira Coupling of this compound

This protocol details the coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound (1.0 mmol)

    • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (TEA) (2.0 mmol)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne dropwise.

    • Heat the reaction to 50-60 °C and monitor by TLC. The reaction is typically complete within 2-6 hours.

    • Cool the mixture, filter through Celite, and wash with THF.

    • Concentrate the filtrate and purify by column chromatography.

Step 2: Reductive Cyclization to form 6-Fluoroindole

This protocol describes the conversion of the 2-alkynylnitrobenzene to the corresponding indole.

  • Materials:

    • 1-Fluoro-2-nitro-4-(alkynyl)benzene (1.0 mmol)

    • Sodium dithionite (Na₂S₂O₄) (4.0 mmol)

    • Ethanol (15 mL)

    • Water (5 mL)

  • Procedure:

    • Dissolve the 1-Fluoro-2-nitro-4-(alkynyl)benzene in a mixture of ethanol and water.

    • Heat the solution to reflux (approximately 80 °C).

    • Add sodium dithionite portion-wise over 30 minutes.

    • Continue refluxing for 1-2 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1 This compound, PhenylacetylenePdCl₂(PPh₃)₂/CuI, TEATHF50-602-675-90
2 1-Fluoro-2-nitro-4-(phenylethynyl)benzeneNa₂S₂O₄Ethanol/Water801-260-75

Synthesis of 6-Fluoroquinolines

A viable route to 6-fluoroquinolines involves the initial reduction of this compound to the corresponding aniline, followed by a Doebner-von Miller reaction.

start This compound step1 Nitro Group Reduction start->step1 intermediate1 4-Fluoro-2-iodoaniline step1->intermediate1 step2 Doebner-von Miller Reaction intermediate1->step2 end 6-Fluoro-8-iodo-quinoline Derivative step2->end

Caption: Synthetic workflow for 6-fluoroquinolines.

Experimental Protocols

Step 1: Reduction of this compound

This protocol details the reduction of the nitro group to an amine using tin(II) chloride.

  • Materials:

    • This compound (1.0 mmol)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol)

    • Ethanol (15 mL)

    • Concentrated Hydrochloric Acid (a few drops)

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O and a few drops of concentrated HCl.

    • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the solution is basic.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give the crude aniline.

Step 2: Doebner-von Miller Synthesis of 6-Fluoro-8-iodoquinoline

This protocol describes the synthesis of a quinoline derivative from 4-Fluoro-2-iodoaniline.

  • Materials:

    • 4-Fluoro-2-iodoaniline (1.0 mmol)

    • α,β-Unsaturated aldehyde or ketone (e.g., Crotonaldehyde) (1.2 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄) (2.0 mL)

    • Nitrobenzene (as an oxidizing agent, 0.5 mL)

  • Procedure:

    • Carefully add concentrated sulfuric acid to 4-Fluoro-2-iodoaniline in a flask, keeping the mixture cool in an ice bath.

    • Slowly add the α,β-unsaturated carbonyl compound to the mixture.

    • Add nitrobenzene.

    • Heat the reaction mixture to 120-140 °C for 3-5 hours.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated sodium hydroxide solution.

    • Extract the product with dichloromethane or chloroform.

    • Dry the organic layer, concentrate, and purify by column chromatography.

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1 This compoundSnCl₂·2H₂O, HClEthanolRT2-480-90
2 4-Fluoro-2-iodoaniline, CrotonaldehydeH₂SO₄, NitrobenzeneNone120-1403-540-60

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a range of fluorinated heterocyclic compounds. The protocols outlined in this document provide robust methods for the preparation of substituted 6-fluorobenzimidazoles, 6-fluoroindoles, and 6-fluoroquinolines. These methodologies leverage well-established synthetic transformations, offering researchers in drug discovery and development reliable pathways to access novel and potentially bioactive molecules. The provided data and workflows are intended to facilitate further research and optimization of these synthetic routes.

Application Notes and Protocols: 5-Fluoro-2-iodonitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-iodonitrobenzene is a versatile trifunctional building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a nitro group, a fluorine atom, and an iodine atom on a benzene ring, offers multiple reactive sites for strategic chemical modifications. This allows for the efficient construction of complex molecular architectures found in a variety of therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the iodine atom is highly amenable to modern cross-coupling reactions. The nitro group can be readily reduced to an amino group, providing a key handle for further derivatization.

These application notes provide an overview of the utility of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in the development of kinase and PARP inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.

Key Applications in Medicinal Chemistry

This compound is a valuable starting material for the synthesis of a range of biologically active molecules, including:

  • Kinase Inhibitors: The scaffold is suitable for the synthesis of inhibitors targeting key kinases in signaling pathways implicated in cancer, such as the RAS-RAF-MEK-ERK pathway.

  • PARP Inhibitors: The fluorinated aromatic core can be elaborated to mimic the nicotinamide pharmacophore of PARP inhibitors, which are crucial in the treatment of cancers with deficiencies in DNA repair mechanisms.

  • Antiviral and Antibacterial Agents: The versatile substitution pattern allows for the generation of diverse heterocyclic structures with potential antimicrobial properties.

Data Presentation

The following tables summarize quantitative data for representative reactions involving fluorinated aryl halides, demonstrating the utility of this compound in common and powerful synthetic transformations.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Iodo-4-fluoro-2-methyl-1H-indoleArylboronic acidSPhos Pd G3 (1-3)K₃PO₄1,4-Dioxane/H₂O60-1101-475-95
5-Fluoroisoquinoline-1-carbonitrileArylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801280-95
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFReflux0.5-241-92

Table 2: Representative Sonogashira Coupling Reactions

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Substituted IodobenzeneAryl acetyleneSolid supported Pd (variable)Cu₂O (0.1%)-THF-DMA (9:1)80Flow60-75
2-Iodo-5-(m-tolyl)oxazolePhenylacetylenePd(acac)₂ (5)CuI (10)-DMF601-390-98
3-Fluoro-4-iodopyridineTerminal alkynePd(PPh₃)₂Cl₂ (3)CuI (6)TEATHFRT4-1670-90

Table 3: Representative Buchwald-Hartwig Amination Reactions

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl bromideN-Methylbenzo[d]dioxol-5-aminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2485-95
Aryl bromideN-Boc-piperazinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001280-92
2-Bromo-13α-estrone 3-benzyl etherBenzophenone iminePd(OAc)₂ (10)X-Phos (10)KOtBuToluene100 (MW)0.1790-98

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures often found in kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira cross-coupling reaction between this compound and a terminal alkyne. This transformation is key for synthesizing precursors to various heterocyclic drugs.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and TEA.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing the pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is crucial for introducing amine functionalities, a common step in the synthesis of many pharmaceuticals, including PARP inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., N-Boc-piperazine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, XPhos, and NaOtBu.[1]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.[1]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the filter cake with additional ethyl acetate.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PARP_Inhibition cluster_0 DNA Damage and Repair cluster_1 Action of PARP Inhibitor cluster_2 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR_Synthesis PARP_Trapping PARP1 Trapping on DNA PARP1->PARP_Trapping Repair_Complex Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Complex DNA_Repair SSB Repair Repair_Complex->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 Inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse During Replication DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation HR_Proficient Homologous Recombination (HR) Proficient Cell DSB_Formation->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Repair Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis No Repair

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

BRAF_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF Mutant_BRAF Mutant BRAF (V600E) RAS->Mutant_BRAF Constitutively Active MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation BRAF_Inhibitor BRAF Inhibitor (e.g., Vemurafenib) BRAF_Inhibitor->Mutant_BRAF Inhibits Mutant_BRAF->MEK Uncontrolled Phosphorylation

Caption: The RAS-RAF-MEK-ERK signaling pathway and the site of action for BRAF inhibitors.

Synthetic_Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Aniline 2-Fluoro-5-iodoaniline Reduction->Aniline Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Aniline->Coupling Intermediate Functionalized Intermediate Coupling->Intermediate Further_Steps Further Synthetic Modifications Intermediate->Further_Steps API Active Pharmaceutical Ingredient (API) Further_Steps->API

Caption: General synthetic workflow illustrating the use of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 5-fluoro-2-iodonitrobenzene in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: a nitro group, a fluorine atom, and an iodine atom, which can be selectively functionalized. The following sections detail experimental procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse array of complex molecules.

General Considerations

This compound is a highly reactive aryl iodide due to the electron-withdrawing nature of the nitro and fluoro groups. This generally allows for milder reaction conditions and lower catalyst loadings compared to less activated aryl halides. However, the presence of the nitro group can sometimes lead to side reactions or catalyst inhibition, necessitating careful optimization of reaction parameters.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, enabling the synthesis of biaryl compounds.

General Reaction Scheme:

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane901692
33-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O80888
44-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Acetonitrile802485

Note: These are representative yields based on similar substrates and may require optimization for specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (0.5 mL).

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-fluoronitrobenzene.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants & Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) B Add Solvents (e.g., Toluene/H2O) A->B C Degas with Inert Gas B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene to produce a substituted alkene.

General Reaction Scheme:

Data Presentation: Heck Reaction of this compound
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001285
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile801878
31-OctenePd₂(dba)₃ (0.5)P(t-Bu)₃ (1.5)Cy₂NMeDioxane1102470
4CyclohexeneHerrmann's Catalyst (1)-NaOAcNMP1202465

Note: These are representative yields based on similar substrates and may require optimization for specific reaction conditions.

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (optional, e.g., P(o-tol)₃)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 mmol, 1.0 equiv.) in the anhydrous solvent (e.g., DMF, 5 mL) under an inert atmosphere.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the ligand (if required, e.g., P(o-tol)₃, 0.02 mmol, 2 mol%), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.).

  • Add the alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2-alkenyl-5-fluoronitrobenzene.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme:

Data Presentation: Sonogashira Coupling of this compound
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60690
21-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF50885
3TrimethylsilylacetylenePd(OAc)₂ (1) / PPh₃ (2)CuI (2)i-Pr₂NEtAcetonitrile701288
4Propargyl alcoholPdCl₂(dppf) (2)CuI (4)Et₃NDioxane651082

Note: These are representative yields based on similar substrates and may require optimization for specific reaction conditions.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv.) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-5-fluoronitrobenzene.

General Catalytic Cycle for Cross-Coupling Reactions

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_1 R-Pd(II)-X L_n Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)-R' L_n PdII_1->PdII_2 Transmetalation (R'-M) PdII_2->Pd0 Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.

General Reaction Scheme:

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001893
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1102489
3PiperidinePd-G3-Xantphos (1.5)-K₃PO₄t-BuOH901691
4n-ButylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF801285

Note: These are representative yields based on similar substrates and may require optimization for specific reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Add a solution of this compound (1.0 mmol, 1.0 equiv.) in the anhydrous solvent (e.g., Toluene, 5 mL).

  • Add the amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-amino-5-fluoronitrobenzene derivative.

Regioselectivity in Reactions of 5-Fluoro-2-iodonitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-iodonitrobenzene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a nitro group, a fluorine atom, and an iodine atom on a benzene ring, offers multiple reactive sites. This allows for a range of regioselective transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and copper-catalyzed Ullmann-type reactions. The strategic positioning of the electron-withdrawing nitro group activates the aromatic ring, influencing the reactivity of the halogen substituents. This document provides detailed application notes and experimental protocols for key reactions of this compound, with a focus on controlling regioselectivity.

Regioselectivity Principles

The regiochemical outcome of reactions involving this compound is primarily governed by the distinct reactivity of the C-F and C-I bonds under different reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position is ortho to the strongly electron-withdrawing nitro group. This arrangement significantly activates the C-F bond towards nucleophilic attack. The iodine atom at the 2-position is less activated for SNAr. Therefore, reactions with nucleophiles such as amines, thiols, and alkoxides are expected to proceed with high regioselectivity, favoring the displacement of the fluoride.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is the determining factor. The C-I bond is significantly more reactive than the C-F bond in the oxidative addition step to the palladium(0) catalyst. This difference in reactivity allows for highly regioselective cross-coupling at the C-I position, leaving the C-F bond intact for potential subsequent transformations.

  • Copper-Catalyzed Ullmann-Type Reactions: Similar to palladium-catalyzed couplings, Ullmann reactions, which are copper-mediated, also show a strong preference for the more reactive C-I bond over the C-F bond for the formation of C-N, C-O, and C-S bonds.

Application Notes and Protocols

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this compound are expected to be highly regioselective at the C-5 position (displacement of fluorine).

Reaction Scheme:

General Protocol:

  • To a solution of this compound (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.5 M), add the desired primary or secondary amine (1.2-1.5 equiv.).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv.).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The major product will be the corresponding 4-iodo-2-nitro-N-substituted aniline.

Reaction Scheme:

General Protocol:

  • In a round-bottom flask, dissolve the desired thiol (1.1 equiv.) in an anhydrous polar aprotic solvent like DMF.

  • Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equiv.) at 0 °C to form the thiolate.

  • To this mixture, add a solution of this compound (1.0 equiv.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Expected Outcome: The primary product will be the corresponding 4-iodo-2-nitrophenyl sulfide.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are expected to occur exclusively at the C-2 position (displacement of iodine).

Reaction Scheme:

General Protocol:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Expected Outcome: The product will be the 5-fluoro-2-aryl-nitrobenzene derivative.

Reaction Scheme:

General Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work up the reaction by diluting with an organic solvent, washing with saturated aqueous ammonium chloride and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Expected Outcome: The major product will be the 5-fluoro-2-(alkynyl)nitrobenzene.

Reaction Scheme:

General Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.

Expected Outcome: The product will be the N-(5-fluoro-2-nitrophenyl)amine derivative.

Quantitative Data Summary

The following table summarizes the expected regioselectivity and typical yields for the reactions of this compound based on established principles of organic reactivity. Specific yields will be dependent on the substrate, reagents, and optimized reaction conditions.

Reaction TypeReagentsExpected Major ProductRegioselectivityTypical Yield Range
SNAr
AminationPrimary/Secondary Amine, K₂CO₃, DMF4-Iodo-2-nitro-N-substituted aniline>95% (Substitution at C-F)70-95%
ThiolationThiol, NaH, DMF4-Iodo-2-nitrophenyl sulfide>95% (Substitution at C-F)75-90%
Cross-Coupling
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, K₂CO₃5-Fluoro-2-aryl-nitrobenzene>98% (Coupling at C-I)65-90%
SonogashiraTerminal alkyne, Pd(PPh₃)₄, CuI, Et₃N5-Fluoro-2-(alkynyl)nitrobenzene>98% (Coupling at C-I)60-85%
Buchwald-HartwigAmine, Pd₂(dba)₃, XPhos, NaOtBuN-(5-Fluoro-2-nitrophenyl)amine>98% (Coupling at C-I)60-85%

Visualizations

Regioselectivity_Pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling reactant This compound snar_reagents Nucleophile (Amine, Thiol) Base reactant->snar_reagents High Regioselectivity coupling_reagents Coupling Partner (Boronic Acid, Alkyne, Amine) Pd Catalyst, Base reactant->coupling_reagents High Regioselectivity snar_product Substitution at C-F (Major Product) snar_reagents->snar_product coupling_product Coupling at C-I (Major Product) coupling_reagents->coupling_product

Caption: Reaction pathways for this compound.

Experimental_Workflow_Suzuki start Start reagents Combine Reactants: This compound Arylboronic Acid Pd Catalyst & Base start->reagents inert_atm Establish Inert Atmosphere (Argon) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product: 5-Fluoro-2-aryl-nitrobenzene purification->product

Caption: Workflow for Suzuki-Miyaura coupling.

Synthesis of Substituted Anilines from 5-Fluoro-2-iodonitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted anilines using 5-Fluoro-2-iodonitrobenzene as a versatile starting material. The methodologies outlined herein leverage modern synthetic techniques, including palladium-catalyzed cross-coupling reactions and subsequent nitro group reduction, to afford a diverse range of functionalized aniline derivatives. These products are valuable intermediates in the discovery and development of novel pharmaceuticals and other functional materials.

Introduction

This compound is a key building block for the synthesis of 4-fluoro-2-substituted anilines. The presence of three distinct functional groups—a fluorine atom, an iodine atom, and a nitro group—allows for a sequential and regioselective functionalization strategy. The iodine atom is susceptible to palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of substituents at the 2-position. The nitro group can then be efficiently reduced to the corresponding aniline. The fluorine atom, generally inert under these conditions, provides a valuable handle for modulating the physicochemical properties of the final products.

Synthetic Strategies

The primary synthetic routes for the preparation of substituted anilines from this compound involve a two-step process:

  • Palladium-Catalyzed Cross-Coupling: The iodine atom is selectively replaced with either a nitrogen-based nucleophile (Buchwald-Hartwig amination) or a carbon-based substituent (Suzuki-Miyaura coupling).

  • Reduction of the Nitro Group: The nitro group of the resulting 2-substituted-5-fluoronitrobenzene is reduced to the corresponding amine, yielding the final substituted aniline product.

G start This compound step1a Buchwald-Hartwig Amination (Pd-catalyzed C-N Coupling) start->step1a Amine, Pd catalyst, Ligand, Base step1b Suzuki-Miyaura Coupling (Pd-catalyzed C-C Coupling) start->step1b Boronic Acid/Ester, Pd catalyst, Ligand, Base intermediate_a 2-(Amino-substituted)-5-fluoronitrobenzene step1a->intermediate_a intermediate_b 2-(Aryl/Alkyl-substituted)-5-fluoronitrobenzene step1b->intermediate_b step2a Nitro Group Reduction intermediate_a->step2a Reducing Agent step2b Nitro Group Reduction intermediate_b->step2b Reducing Agent product_a Substituted 4-Fluoro-1,2-diaminobenzene Derivative step2a->product_a product_b Substituted 2-Aryl/Alkyl-4-fluoroaniline step2b->product_b

Fig. 1: General synthetic workflow for substituted anilines.

Experimental Protocols

The following protocols are representative procedures for the synthesis of substituted anilines from this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes a typical procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Add the amine (1.1-1.5 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring in a preheated oil bath at 80-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(amino-substituted)-5-fluoronitrobenzene.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or vinyl boronic acid.

Materials:

  • This compound

  • Aryl or vinyl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the boronic acid or ester (1.2-1.5 equiv) in the chosen solvent system.

  • Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-(aryl/vinyl-substituted)-5-fluoronitrobenzene.

Protocol 3: Reduction of the Nitro Group

This protocol provides a general method for the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • 2-Substituted-5-fluoronitrobenzene

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 2-substituted-5-fluoronitrobenzene in the chosen solvent in a hydrogenation vessel.

  • Carefully add the catalyst (10% Pd/C or Raney Nickel, typically 5-10 mol% by weight).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude substituted aniline.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize representative data for the synthesis of substituted anilines from this compound. Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101285-95
2MorpholinePd(OAc)₂ (3)RuPhos (6)NaOtBuDioxane100890-98
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Toluene1001680-90

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901288-96
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O1001085-93
3Vinylboronic acid pinacol esterPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O80680-92

Table 3: Representative Conditions for Nitro Group Reduction

EntrySubstrateCatalystSolventPressure (atm)Time (h)Yield (%)
15-Fluoro-2-(phenylamino)nitrobenzene10% Pd/CMethanol14>95
25-Fluoro-2-phenylnitrobenzeneRaney NiEthanol36>95
35-Fluoro-2-(morpholino)nitrobenzene10% Pd/CEthyl Acetate13>95

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures.

G cluster_0 Buchwald-Hartwig Amination Workflow A1 Combine Reactants: This compound, Pd Catalyst, Ligand, Base A2 Add Anhydrous Solvent and Amine A1->A2 A3 Heat under Inert Atmosphere A2->A3 A4 Reaction Monitoring (TLC/LC-MS) A3->A4 A5 Work-up and Purification A4->A5 A6 Characterization A5->A6

Fig. 2: Buchwald-Hartwig amination experimental workflow.

G cluster_1 Suzuki-Miyaura Coupling Workflow B1 Combine Reactants: This compound, Boronic Acid, Base B2 Add Solvent and Degas B1->B2 B3 Add Pd Catalyst B2->B3 B4 Heat under Inert Atmosphere B3->B4 B5 Reaction Monitoring (TLC/GC-MS) B4->B5 B6 Work-up and Purification B5->B6 B7 Characterization B6->B7

Fig. 3: Suzuki-Miyaura coupling experimental workflow.

G cluster_2 Nitro Group Reduction Workflow C1 Dissolve Nitro Compound in Solvent C2 Add Catalyst (e.g., Pd/C) C1->C2 C3 Pressurize with Hydrogen C2->C3 C4 Reaction Monitoring (TLC/LC-MS) C3->C4 C5 Catalyst Filtration C4->C5 C6 Solvent Evaporation and Purification C5->C6 C7 Characterization C6->C7

Fig. 4: Nitro group reduction experimental workflow.

Conclusion

The synthetic protocols described provide a robust framework for the synthesis of a wide range of substituted anilines from this compound. The modularity of the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, combined with the reliable reduction of the nitro group, offers a powerful platform for the generation of compound libraries for drug discovery and materials science applications. It is recommended that the reaction conditions be optimized for each specific substrate to achieve the best possible outcomes.

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki-Miyaura coupling of 5-Fluoro-2-iodonitrobenzene. The information is tailored to address the specific challenges posed by this electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product. What are the most likely causes?

Low conversion with this substrate often stems from several factors. Given that this compound is an electron-deficient aryl halide, the initial oxidative addition step to the palladium catalyst is typically facile. Therefore, issues are more likely to arise from other stages of the catalytic cycle or from side reactions. Key areas to investigate include:

  • Catalyst and Ligand Choice: The stability and activity of the palladium catalyst are critical. For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be less effective. More electron-rich and bulky ligands are often required to promote the reductive elimination step and stabilize the catalytic species.

  • Base Selection and Strength: The base is crucial for activating the boronic acid to facilitate transmetalation. An inappropriate or insufficiently strong base can stall the catalytic cycle.

  • Solvent and Temperature: The choice of solvent affects the solubility of reagents and the overall reaction kinetics. The reaction may also require a specific temperature range to proceed efficiently without promoting decomposition.

  • Side Reactions: Electron-deficient systems can be prone to side reactions such as dehalogenation (replacement of iodine with hydrogen) or homocoupling of the boronic acid.

Q2: I am observing a significant amount of dehalogenated starting material (5-fluoro-1-nitrobenzene). How can I minimize this side reaction?

Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can be caused by:

  • Source of Hydride: The palladium intermediate can react with trace amounts of water, alcohols (if used as a solvent), or even some bases to form a palladium-hydride species, which then leads to dehalogenation.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the rate of dehalogenation.

To mitigate this, consider the following:

  • Choice of Base and Solvent: Use a non-coordinating base and an aprotic solvent to minimize potential hydrogen sources.

  • Ligand Selection: Screening different phosphine ligands can identify one that favors the desired reductive elimination over the dehalogenation pathway.

Q3: Homocoupling of my boronic acid is a major byproduct. What are the primary causes and solutions?

The formation of a biaryl product from the self-coupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species. To prevent this:

  • Thorough Degassing: Ensure that all solvents are rigorously degassed before use, and the reaction is maintained under a strict inert atmosphere (e.g., nitrogen or argon) throughout. Techniques like freeze-pump-thaw cycles are highly effective.

  • Stoichiometry Control: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often used, a large excess can favor homocoupling.

  • Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient reduction to the active Pd(0) species.

Q4: Which catalyst and ligand combination is most suitable for the Suzuki coupling of this compound?

For electron-deficient aryl halides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective. While traditional catalysts like Pd(PPh₃)₄ might work, modern biarylphosphine ligands (Buchwald ligands) often provide superior results. Consider screening catalysts such as:

  • Pd₂(dba)₃ with XPhos or SPhos: These ligands are known to be highly active for a broad range of substrates, including electron-poor ones.[1]

  • Pd(OAc)₂ with a biarylphosphine ligand: Similar to the above, this combination can be very effective.

  • [Pd(IPr)(cin)Cl]: An N-heterocyclic carbene (NHC) based catalyst that can show high activity.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow Troubleshooting Low Yield in Suzuki Coupling cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK optimize_base Optimize Base check_conditions->optimize_base Conditions OK optimize_catalyst Optimize Catalyst/Ligand optimize_base->optimize_catalyst No Improvement success High Yield Achieved optimize_base->success Improvement sol_base Screen Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ optimize_base->sol_base optimize_solvent_temp Optimize Solvent & Temperature optimize_catalyst->optimize_solvent_temp No Improvement optimize_catalyst->success Improvement sol_catalyst Screen Catalysts/Ligands: - Pd₂(dba)₃/XPhos - Pd(OAc)₂/SPhos - Pd(PPh₃)₄ (as baseline) optimize_catalyst->sol_catalyst optimize_solvent_temp->success Improvement sol_solvent_temp Screen Solvents: Dioxane/H₂O, Toluene, DMF Adjust Temperature: (e.g., 80-110 °C) optimize_solvent_temp->sol_solvent_temp

Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling of this compound.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions involving electron-deficient nitroaryl halides, based on literature for analogous systems. These should serve as a starting point for optimization.

Table 1: Comparison of Palladium Catalysts and Ligands for Nitroaryl Halides

Catalyst SystemLigand TypeTypical Loading (mol%)Key AdvantagesPotential Drawbacks
Pd₂(dba)₃ / XPhosBuchwald-type phosphine1-2Excellent for sterically hindered and electron-poor substrates.[1]Air-sensitive, higher cost.
Pd(OAc)₂ / SPhosBuchwald-type phosphine1-2High activity for a broad range of substrates.Air-sensitive, higher cost.
Pd(PPh₃)₄Tetrakis(triphenylphosphine)2-5Readily available and well-understood.Lower activity for challenging substrates, may require higher temperatures.[2]
PdCl₂(dppf)Diphosphine complex2-3Good for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems.

Table 2: Effect of Different Bases on Suzuki Coupling of Aryl Halides

BaseSolvent SystemTypical MolarityCharacteristics
K₃PO₄Toluene/H₂O or Dioxane/H₂O2.0 MEffective for many challenging Suzuki couplings, promotes high reaction rates.
K₂CO₃Dioxane/H₂O or Ethanol/H₂O2.0 MCommon and effective base of moderate strength.
Cs₂CO₃THF or Dioxane2.0 MStrong base that can accelerate slow reactions.
Et₃NAcetonitrile or THF-Organic base, useful in anhydrous conditions.

Experimental Protocols

This section provides a detailed methodology for a Suzuki-Miyaura coupling reaction with this compound, which can be used as a starting point for troubleshooting and optimization.

General Protocol for Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane with 10% water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this cycle is fundamental to troubleshooting issues in the reaction.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X(L₂) (Palladium(II) Intermediate) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Sonogashira Coupling with 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding side reactions encountered during the Sonogashira coupling of 5-Fluoro-2-iodonitrobenzene.

Troubleshooting Guide

This section addresses specific issues that may arise during the Sonogashira coupling of this compound, with a focus on identifying and mitigating common side reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Catalyst Inactivity: The Pd(0) catalyst may not have been generated in situ or has decomposed. 2. Reaction Temperature Too Low: While the substrate is activated, insufficient temperature can slow down the reaction. 3. Poor Quality Reagents: Impure starting materials, solvents, or bases can inhibit the reaction.1. Use a fresh source of palladium catalyst and ensure proper degassing to prevent oxidation. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. 2. Incrementally increase the reaction temperature, for instance, from room temperature to 50-80 °C. 3. Use freshly distilled and degassed solvents and bases. Ensure the purity of the this compound and the terminal alkyne.
Presence of a Symmetrical Diyne (Alkyne Homocoupling) 1. Glaser-Hay Coupling: This is a common side reaction, especially in the presence of a copper(I) co-catalyst and oxygen.[1][2] 2. High Alkyne Concentration: A high concentration of the terminal alkyne can favor homocoupling.1. Employ Copper-Free Conditions: Numerous protocols exist that eliminate the need for a copper co-catalyst, thus avoiding the primary pathway for Glaser coupling.[2] 2. Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) to remove oxygen.[1] 3. Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling.
Formation of Aniline Derivative (Reduction of Nitro Group) 1. Undesired Reduction: The nitro group is susceptible to reduction, potentially by the palladium catalyst in the presence of an amine base which can act as a hydrogen source. Certain palladium catalysts and reaction conditions are known to reduce nitro groups.[3]1. Choice of Base: Avoid bases that can readily act as hydrogen donors. Consider using a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ instead of an amine base if reduction is observed. 2. Milder Reaction Conditions: Try to run the reaction at the lowest possible temperature that still allows for efficient coupling. 3. Catalyst Selection: If nitro reduction persists, screening different palladium catalysts and ligands may be necessary. Some catalyst systems may have a lower propensity for reducing nitro groups.
Dehalogenation of Starting Material 1. Hydrodehalogenation: The iodine atom on the aryl halide is replaced by a hydrogen atom. This can be a competing side reaction under certain palladium-catalyzed conditions.1. Lower Reaction Temperature: This side reaction is often more prevalent at higher temperatures. 2. Ligand Screening: The choice of phosphine ligand can influence the rate of hydrodehalogenation. Experiment with different ligands to find one that minimizes this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Sonogashira coupling with this compound?

A1: The most frequently encountered side reaction is the homocoupling of the terminal alkyne, known as Glaser-Hay coupling, which results in the formation of a symmetrical diyne.[1] This is particularly common when using a copper(I) co-catalyst in the presence of oxygen.[2] Another potential, though less commonly reported, side reaction is the reduction of the nitro group to an aniline derivative. Dehalogenation of the starting material can also occur.

Q2: How do the electron-withdrawing nitro and fluoro groups on the aryl iodide affect the Sonogashira coupling?

A2: The electron-withdrawing nature of the nitro and fluoro groups generally has a positive effect on the desired reaction. These groups make the carbon-iodine bond more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[4] This can lead to faster reaction rates and allow for milder reaction conditions compared to electron-rich aryl iodides.

Q3: Is a copper co-catalyst necessary for the Sonogashira coupling of this compound?

A3: While traditional Sonogashira protocols utilize a copper(I) co-catalyst to facilitate the reaction, it is not always necessary and can promote the undesirable Glaser-Hay homocoupling of the alkyne.[2] Given that this compound is an activated substrate due to its electron-withdrawing groups, a copper-free Sonogashira coupling is a highly viable and often preferred option to minimize side product formation.

Q4: My reaction is sluggish. What can I do to improve the reaction rate?

A4: If your Sonogashira reaction with this compound is slow, consider the following:

  • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can significantly increase the rate.

  • Catalyst Loading: While not always ideal, a modest increase in the palladium catalyst loading can improve conversion.

  • Solvent Choice: The choice of solvent can impact reaction rates. Solvents like DMF or THF are commonly used.

  • Base: Ensure your amine base is fresh and of high purity.

Q5: How can I prevent the reduction of the nitro group?

A5: To avoid the reduction of the nitro group to an amine, consider these strategies:

  • Use a Non-Amine Base: If you suspect the amine base is acting as a hydrogen donor, switch to an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Optimize Reaction Conditions: Run the reaction at the lowest effective temperature and for the shortest time necessary to consume the starting material.

  • Catalyst System: The choice of palladium source and ligand can be critical. If reduction is a persistent issue, screening different catalyst systems may be required.

Experimental Protocols

Below is a general protocol for a copper-free Sonogashira coupling of this compound. This should be considered a starting point and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key reaction pathways in the Sonogashira coupling of this compound.

Sonogashira_Side_Reactions cluster_main Desired Sonogashira Coupling cluster_side Potential Side Reactions A This compound C Desired Product A->C Pd(0) catalyst, Base B Terminal Alkyne B->C D Terminal Alkyne E Glaser Homocoupling Product (Diyne) D->E Cu(I), O₂ F This compound G Reduction Product (Aniline Derivative) F->G [Pd], H-source H Dehalogenation Product F->H [Pd], H-source

Caption: Main and side reactions in the Sonogashira coupling.

Troubleshooting_Workflow start Low Yield or Side Products Observed identify Identify Major Side Product(s) start->identify glaser Glaser Homocoupling (Diyne) identify->glaser Diyne observed nitro Nitro Group Reduction (Aniline) identify->nitro Aniline derivative observed dehalo Dehalogenation identify->dehalo Dehalogenated starting material observed glaser_sol1 Switch to Copper-Free Conditions glaser->glaser_sol1 glaser_sol2 Ensure Rigorous Degassing (O₂ Removal) glaser->glaser_sol2 nitro_sol1 Use Inorganic Base (e.g., K₂CO₃) nitro->nitro_sol1 nitro_sol2 Lower Reaction Temperature nitro->nitro_sol2 dehalo_sol1 Decrease Reaction Temperature dehalo->dehalo_sol1 dehalo_sol2 Screen Different Ligands dehalo->dehalo_sol2

Caption: Troubleshooting workflow for Sonogashira side reactions.

References

Optimizing catalyst loading for Buchwald-Hartwig amination of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Catalyst Loading for Buchwald-Hartwig Amination of 5-Fluoro-2-iodonitrobenzene

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions for the palladium-catalyzed C-N cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound as a substrate in Buchwald-Hartwig amination?

A1: The primary challenges stem from the substrate's functional groups. The aryl iodide is highly reactive towards oxidative addition, but the iodide anion generated during the reaction can act as a catalyst inhibitor by forming stable palladium-iodide complexes, effectively removing the catalyst from the active cycle.[1][2] Additionally, the strong electron-withdrawing nitro group can be sensitive to certain reaction conditions and may be incompatible with highly reactive bases like sodium tert-butoxide (NaOtBu), which could lead to side reactions.[3]

Q2: What is a recommended starting catalyst loading for this reaction?

A2: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point.[3] Depending on the reaction's efficiency and cost considerations, this can be adjusted. If conversion is low, the loading can be incrementally increased to 3-5 mol%.[4][5] For process development, loadings are often optimized to be as low as possible, sometimes well below 1 mol%.[6]

Q3: How does the choice of ligand impact the amination of this specific substrate?

A3: Ligand selection is critical for a successful reaction.[7][8] For electron-deficient and potentially sterically hindered substrates, bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") like XPhos, SPhos, or RuPhos are highly effective.[9][10] These ligands stabilize the palladium catalyst, promote the crucial reductive elimination step, and can help mitigate catalyst inhibition.[9] Using a pre-formed palladium-ligand complex (a precatalyst) is often more reliable than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[1][11]

Q4: Which base is most suitable for the amination of this compound?

A4: The choice of base depends on the amine coupling partner and the sensitivity of the nitro group. While strong bases like NaOtBu often lead to faster reactions, they can be incompatible with sensitive functional groups.[3][7] For a substrate with a nitro group, it may be prudent to start with a weaker, yet effective, base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7][12] These bases may require higher reaction temperatures or longer reaction times to achieve full conversion.[12]

Q5: My reaction has stalled or shows low conversion. What are the likely causes?

A5: Low conversion can be due to several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air and can be inhibited by the iodide byproduct.[1][7] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed.

  • Poor Ligand Choice: The selected ligand may not be optimal for this specific transformation. Screening different classes of ligands is recommended.[10][13]

  • Inappropriate Base or Solvent: The base may not be strong enough, or the reactants may not be sufficiently soluble in the chosen solvent.[7][11] Common solvents for this reaction include toluene, dioxane, and THF.[14]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Yield 1. Inactive Catalyst: Oxygen contamination or inefficient reduction of a Pd(II) source.[15]• Ensure all reagents and solvents are anhydrous and thoroughly degassed. Maintain a positive inert gas pressure. • Use a pre-formed Pd(0) source or a modern precatalyst (e.g., a G3 or G4 Buchwald precatalyst) for more reliable generation of the active species.[1][10]
2. Catalyst Inhibition: The iodide byproduct is poisoning the palladium catalyst.[1][2]• Switch from the aryl iodide to the corresponding aryl bromide if possible, as bromides are often more reactive in the overall cycle.[2] • Use a ligand that is known to resist iodide inhibition, such as a highly bulky biarylphosphine ligand.
3. Inappropriate Base: The base is too weak to deprotonate the amine efficiently.[10]• If using a weak base like Cs₂CO₃, try increasing the reaction temperature. • If the substrate tolerates it, switch to a stronger base like NaOtBu or LHMDS.[3]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Deactivation Pathway: The catalytic cycle is diverted, leading to the replacement of the iodine with hydrogen.[16]• Re-evaluate the ligand and base combination. Sometimes a different ligand can suppress this side reaction. • Ensure the reaction environment is strictly anhydrous, as water can sometimes be a proton source for this pathway.
2. Nitro Group Reduction: The reaction conditions are inadvertently reducing the nitro group.• Use milder reaction conditions (lower temperature, weaker base). • Consider protecting the amine coupling partner if it is suspected of acting as a reductant.
Reaction Mixture Turns Black 1. Palladium Black Formation: The palladium catalyst has precipitated out of solution, indicating decomposition.• The ligand may not be effectively stabilizing the catalyst. Increase the ligand-to-palladium ratio or switch to a more robust ligand. • Lower the reaction temperature, as thermal decomposition is a common issue.

Data Presentation

Table 1: Representative Catalyst System Screening for Aryl Iodide Amination

This table presents hypothetical data based on typical screening outcomes for electron-deficient aryl iodides to serve as a guide for optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Conversion (%)
1Pd₂(dba)₃ (1.0)XPhos (2.5)Cs₂CO₃ (2.0)Toluene10085
2Pd₂(dba)₃ (1.0)RuPhos (2.5)Cs₂CO₃ (2.0)Toluene10078
3XPhos Pd G3 (2.0)-Cs₂CO₃ (2.0)Toluene10095
4XPhos Pd G3 (2.0)-K₃PO₄ (2.0)Dioxane11092
5XPhos Pd G3 (2.0)-NaOtBu (1.5)Toluene8098
6Pd(OAc)₂ (2.0)SPhos (4.5)NaOtBu (1.5)Toluene8065

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition Complex A->B Ar-I Product Coupled Product C Amine Coordination B->C R₂NH D Amido Complex C->D - HI (Base) D->A Reductive Elimination Ar-NR₂ ArI This compound ArI->B Amine Amine (R₂NH) Amine->C Base Base Base->C Troubleshooting_Flowchart start Reaction Start: Low Conversion? check_inert Is atmosphere fully inert? start->check_inert Yes success Reaction Optimized start->success No fix_inert Solution: Degas solvents & use Ar/N₂. check_inert->fix_inert No check_catalyst Using a precatalyst? check_inert->check_catalyst Yes fix_inert->start Retry screen_ligands Problem: Screen Ligands (XPhos, RuPhos, etc.) check_catalyst->screen_ligands No check_base Is base strong enough? (e.g., Cs₂CO₃) check_catalyst->check_base Yes fix_catalyst Solution: Switch to a G3/G4 precatalyst. screen_ligands->start Retry fix_base Solution: Increase temp or use NaOtBu. check_base->fix_base No check_base->success Yes fix_base->start Retry

References

Technical Support Center: Regioselectivity in Nucleophilic Aromatic Substitution of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-iodonitrobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your nucleophilic aromatic substitution (SNAr) reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in a nucleophilic aromatic substitution (SNAr) reaction with this compound?

A1: In a typical SNAr reaction with this compound, the major product will result from the substitution of the iodine atom at the C-2 position. The nitro group, being a powerful electron-withdrawing group, strongly activates the ortho and para positions towards nucleophilic attack.[1][2] In this molecule, the iodine is positioned ortho to the nitro group, making the carbon to which it is attached highly electrophilic and susceptible to substitution. The fluorine atom, on the other hand, is in the meta position relative to the nitro group, which is not significantly activated.[3]

Q2: Why is the substitution of iodine favored over fluorine, even though fluorine is generally a good leaving group in SNAr reactions?

A2: While it is true that fluorine is often an excellent leaving group in SNAr reactions due to its high electronegativity which makes the attached carbon more electrophilic, the regioselectivity in this case is primarily dictated by the position of the activating nitro group.[4][5] The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The nitro group can only effectively stabilize the negative charge of this intermediate through resonance when it is ortho or para to the site of attack.[2] Since the iodine is ortho to the nitro group, the transition state leading to its substitution is significantly lower in energy than the one for the substitution of the meta-positioned fluorine.

Q3: Can I achieve selective substitution of the fluorine atom at the C-5 position?

A3: Achieving selective substitution of the fluorine at the C-5 position is challenging under standard SNAr conditions due to the strong directing effect of the ortho-nitro group towards the C-2 position. Such a transformation would likely require a different synthetic strategy, such as using a catalyst that can selectively activate the C-F bond or a multi-step synthesis involving modification of the directing groups.

Q4: What are the best solvents and bases to use for SNAr reactions with this compound?

A4: Polar aprotic solvents are generally preferred for SNAr reactions as they can effectively solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[7] Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). The choice of base depends on the nucleophile and the reaction conditions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases like triethylamine (Et₃N).[6]

Troubleshooting Guide

Issue 1: Poor Regioselectivity / Mixture of Products

Possible Cause Troubleshooting Step
High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of minor isomers or side products.Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Strongly Basic Conditions: Very strong bases might lead to competing elimination-addition (benzyne) mechanisms, which can result in a loss of regioselectivity.[8]Consider using a milder base, such as K₂CO₃ or an organic base like triethylamine.
Alternative Reaction Mechanism: For iodoarenes, a radical nucleophilic substitution (SRN1) mechanism can sometimes compete with the SNAr pathway, potentially affecting the product distribution.[9]If an SRN1 mechanism is suspected (e.g., with certain carbanions), try performing the reaction in the dark to inhibit radical chain propagation.[9]

Issue 2: Low Yield of the Desired 2-Substituted-5-fluoronitrobenzene

Possible Cause Troubleshooting Step
Inefficient Nucleophile: The chosen nucleophile may not be reactive enough under the applied conditions.Consider using a stronger or less sterically hindered nucleophile. The reactivity of the nucleophile is a critical factor for successful substitution.[7]
Poor Solvent Choice or Presence of Water: The solvent may not be optimal for the reaction, or the presence of water can compete as a nucleophile.Screen different polar aprotic solvents (e.g., DMF, DMSO, NMP). Ensure the solvent is anhydrous.[7]
Incorrect Stoichiometry: An inappropriate ratio of nucleophile or base to the substrate can lead to incomplete conversion.Optimize the stoichiometry of your reagents. Typically, a slight excess of the nucleophile (1.1-1.5 equivalents) and base (1.5-2.0 equivalents) is used.

Data Presentation

Table 1: Expected Regioselectivity of SNAr on this compound

Nucleophile (Nu-H)Expected Major ProductExpected Minor ProductRationale for Regioselectivity
Primary/Secondary Amine2-Amino-5-fluoronitrobenzene5-Amino-2-iodonitrobenzeneStrong activation of the C-I bond by the ortho-nitro group.
Thiol2-Thioether-5-fluoronitrobenzene5-Thioether-2-iodonitrobenzeneStrong activation of the C-I bond by the ortho-nitro group.
Alcohol/Phenol2-Alkoxy/Aryloxy-5-fluoronitrobenzene5-Alkoxy/Aryloxy-2-iodonitrobenzeneStrong activation of the C-I bond by the ortho-nitro group.

Table 2: Typical Reaction Conditions for Selective C-I Substitution

ParameterRecommended Condition
Solvent DMF, DMSO, NMP (anhydrous)
Nucleophile 1.1 - 1.5 equivalents
Base K₂CO₃, Cs₂CO₃, Et₃N (2.0 equivalents)
Temperature Room Temperature to 100 °C
Monitoring TLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-5-fluoro-2-nitroaniline via SNAr

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired aniline (1.2 eq) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

SNAr_Mechanism reagents This compound + Nu- meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Nucleophilic Attack (Rate-Determining Step) product 2-Nu-5-fluoronitrobenzene + I- meisenheimer->product Loss of Leaving Group (Fast)

Caption: General mechanism of the SNAr reaction on this compound.

Regioselectivity_Factors cluster_substrate This compound C2-I Iodine at C2 (ortho to NO2) Major_Pathway Major Pathway: Substitution at C2 C2-I->Major_Pathway C5-F Fluorine at C5 (meta to NO2) Minor_Pathway Minor Pathway: Substitution at C5 C5-F->Minor_Pathway NO2 Nitro Group (EWG) at C1 Activation Activation by NO2 NO2->Activation Strong -M, -I effects Activation->C2-I Strong Activation (Resonance Stabilization) Activation->C5-F Weak Activation (No Resonance Stabilization)

Caption: Factors influencing regioselectivity in this compound.

Troubleshooting_Workflow start Poor Regioselectivity or Low Yield check_temp Is Temperature Optimized? start->check_temp check_base Is Base Appropriate? check_temp->check_base No adjust_temp Lower Temperature check_temp->adjust_temp Yes check_solvent Is Solvent Anhydrous and Polar Aprotic? check_base->check_solvent No adjust_base Use Milder Base check_base->adjust_base Yes check_nucleophile Is Nucleophile Sufficiently Reactive? check_solvent->check_nucleophile No adjust_solvent Use Anhydrous DMF, DMSO, or NMP check_solvent->adjust_solvent Yes adjust_nucleophile Consider a Stronger Nucleophile check_nucleophile->adjust_nucleophile Yes success Improved Outcome check_nucleophile->success No adjust_temp->check_base adjust_base->check_solvent adjust_solvent->check_nucleophile adjust_nucleophile->success

Caption: Troubleshooting workflow for improving SNAr reaction outcomes.

References

Technical Support Center: Purification of Products from Reactions Involving 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 5-Fluoro-2-iodonitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The impurity profile is highly dependent on the specific reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, SNAr). However, common impurities include unreacted starting materials, residual palladium catalyst from cross-coupling reactions, byproducts from side reactions such as homocoupling or hydrolysis, and isomers formed during the synthesis.[1]

Q2: My purified product has a persistent grey, black, or brownish color. What is the likely cause and how can I fix it?

A2: A persistent color, particularly dark shades, is often indicative of residual palladium catalyst from a cross-coupling reaction.[2] Simple filtration may not be sufficient to remove fine or soluble palladium species.[2] Effective removal methods include filtration through a pad of Celite, treatment with a solid-supported palladium scavenger, or column chromatography.[2][3][4]

Q3: How do I choose the best method for removing a palladium catalyst?

A3: The choice depends on the nature of the palladium species.[2] For heterogeneous catalysts (e.g., Pd/C) or precipitated palladium, filtration through Celite is often effective.[5] For soluble palladium species, using solid-supported scavengers with high affinity for palladium (like those with thiol groups) is a highly effective method.[4][5][6] The selection should also consider the nature of your product to avoid it binding to the scavenger.[5]

Q4: Column chromatography is failing to separate my product from an impurity. What are my options?

A4: If co-elution occurs due to similar polarities, several strategies can be employed.[7] You can try a different solvent system to alter the selectivity of the separation.[8] If the product is a solid, recrystallization is a powerful and cost-effective alternative that relies on differences in solubility rather than polarity.[9] Screening various solvents is critical for successful recrystallization.[9]

Q5: I have a significant amount of unreacted this compound in my crude product. Is there an efficient way to remove it besides chromatography?

A5: While column chromatography is a general solution, other techniques can be effective if there are significant differences in physical properties. If the product is significantly less volatile than the starting material, methods like steam distillation could be considered.[10] Liquid-liquid extraction can also be used if the product and starting material have different solubilities in a given solvent pair, potentially after an acid-base wash to alter the polarity of one component.[3][10]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of products from reactions involving this compound.

Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Dark Color (Black, Grey, Brown) in Product Residual palladium catalyst (heterogeneous or soluble).1. Filter through Celite: Effective for removing insoluble palladium particles. 2. Use Scavenger Resins: Treat the solution with a solid-supported scavenger (e.g., thiol-based) to bind soluble palladium, then filter. 3. Activated Carbon: Use activated carbon, but be aware it can sometimes adsorb the desired product. 4. Column Chromatography: Palladium species often adhere strongly to silica gel.[2][3][5][6]
Low Yield After Purification Product loss during aqueous work-up/extraction. Product loss on the chromatography column. Product adsorbed onto scavenger resin or activated carbon.1. Optimize Extractions: Perform multiple extractions with the organic solvent. Adjust pH if the product is acidic or basic. 2. Optimize Chromatography: Ensure the product has a suitable Rf value (0.2-0.4) and does not streak on TLC. A different solvent system may be needed. 3. Minimize Adsorbent: Use the minimum effective amount of scavenger or carbon. Test different types of scavengers for lower non-specific binding.[5][7]
Persistent Starting Material Contamination Incomplete reaction. Similar polarity to the product, leading to co-elution.1. Reaction Optimization: Ensure the reaction has gone to completion by extending the reaction time or increasing the temperature. 2. Chromatography Optimization: Use a shallower solvent gradient or a different solvent system to improve resolution. 3. Recrystallization: If the product is solid, attempt recrystallization to selectively crystallize the product, leaving impurities in the mother liquor.[9][11][12]
Presence of Unidentified Byproducts Side reactions such as homocoupling of starting materials. Degradation of starting materials or product under reaction conditions. Hydrolysis of the fluoro group to a hydroxyl group.1. TLC & HPLC Analysis: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess the number and polarity of byproducts. 2. Purification: Employ column chromatography for separation.[7] For very similar byproducts, recrystallization or preparative HPLC may be necessary.[9][13][1]

Experimental Protocols

Protocol 1: Removal of Palladium Catalyst by Celite Filtration

This method is most effective for removing heterogeneous palladium catalysts or palladium that has precipitated.[2][3]

  • Prepare Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite and gently compact it to create a level bed.[2]

  • Dilute Mixture: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) to reduce viscosity.[2]

  • Filter: Slowly pour the diluted mixture onto the center of the Celite bed under vacuum.

  • Wash: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[2]

  • Collect: The combined filtrate contains the product, free from insoluble palladium.[2]

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7]

  • Select Solvent System: Use TLC to identify a solvent system (e.g., hexane/ethyl acetate) where the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.[8]

  • Pack Column: Prepare a column with silica gel or alumina as the stationary phase in the chosen eluent.[7]

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and adsorb it onto a small amount of silica gel ("dry loading").[11] Apply the sample to the top of the column.

  • Elute: Add the mobile phase to the top of the column and collect fractions as the solvent runs through.[7]

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.[7]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This technique is ideal for purifying solid compounds that have different solubilities from their impurities in a given solvent.[9]

  • Solvent Screening: Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include methanol, ethanol, and acetone/hexane mixtures.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent required for complete dissolution.[9]

  • Decolorization (Optional): If the solution is colored by soluble impurities, add a small amount of activated charcoal and heat at reflux for 5-10 minutes. Hot filter the solution to remove the charcoal.[9]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Visualizations

Purification_Decision_Tree start Crude Reaction Mixture color_check Is the solution darkly colored? start->color_check is_solid Is the product a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No color_check->is_solid No celite_filtration Filter through Celite color_check->celite_filtration Yes celite_filtration->is_solid scavenger Treat with Palladium Scavenger recrystallize->chromatography Impurities Remain pure_product Pure Product recrystallize->pure_product Successful chromatography->pure_product

Purification_Workflow cluster_reaction Reaction cluster_workup Initial Work-up cluster_purification Purification reaction Reaction Completion (e.g., Suzuki, SNAr) quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate pd_removal Catalyst Removal (Celite/Scavenger) concentrate->pd_removal column Column Chromatography pd_removal->column If needed end_product Characterize (NMR, MS, etc.) pd_removal->end_product recrystal Recrystallization column->recrystal If solid & needed column->end_product recrystal->end_product

References

Common impurities in 5-Fluoro-2-iodonitrobenzene reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-iodonitrobenzene. The information is designed to help identify and resolve common issues related to impurities in reactions involving this versatile reagent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions with this compound, focusing on the identification and removal of common impurities.

Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete reaction; starting material present - Insufficient reaction time or temperature- Inactive catalyst- Poor quality reagents or solvents- Monitor reaction progress by TLC or GC-MS and extend reaction time if necessary.- Use a fresh batch of catalyst and ensure an inert atmosphere for oxygen-sensitive reactions.- Use anhydrous and degassed solvents.
Presence of a lower molecular weight byproduct corresponding to the loss of iodine Dehalogenation (hydrodeiodination) of the starting material or product. This is a known side reaction in palladium-catalyzed couplings.- Use milder reaction conditions (e.g., lower temperature).- Choose a different palladium catalyst or ligand system less prone to dehalogenation.
Formation of a byproduct with a mass corresponding to the dimer of the coupling partner (e.g., boronic acid or alkyne) Homocoupling of the coupling partner (e.g., Glaser coupling of alkynes in Sonogashira reactions).- For Sonogashira reactions, ensure a strictly inert atmosphere to prevent oxidative homocoupling.[1]- Use a copper-free Sonogashira protocol.[2]- Optimize the ratio of reactants.
Presence of a byproduct with a mass corresponding to the dimer of this compound Homocoupling of the starting material.- Optimize catalyst and ligand concentrations.- Adjust the reaction temperature.
Formation of an aniline derivative (reduction of the nitro group) Presence of a reducing agent or certain catalytic conditions that favor nitro group reduction.- Avoid strong reducing agents unless intended.- In catalytic hydrogenations, select catalysts and conditions that are chemoselective for other functional groups.
Appearance of a new, more polar spot on TLC that is not the desired product Possible hydrolysis of the C-F bond to a hydroxyl group, forming 2-iodo-5-hydroxy-nitrobenzene.- Ensure anhydrous reaction conditions.- Use a non-aqueous workup if possible.
Product is difficult to purify from catalyst residues Residual palladium or copper catalysts.- Filter the reaction mixture through a pad of celite to remove heterogeneous catalysts.[2]- Use a silica plug filtration for a quick purification.[3]- For Suzuki reactions, an aqueous workup can help remove boric acid byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my this compound reaction?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted this compound and the other coupling partner.

  • Side-Reaction Products: These include homocoupled products (dimers of your starting materials), dehalogenated products (where the iodine is replaced by hydrogen), and products from the reduction of the nitro group.[5]

  • Hydrolysis Products: In the presence of water, the fluorine atom can be replaced by a hydroxyl group.[5]

  • Process-Related Impurities: Residual solvents, catalysts (e.g., palladium, copper), and reagents (e.g., bases).[5]

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and non-volatile impurities. A UV detector is commonly used, and a photodiode array (PDA) detector can help in peak purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents and some starting materials.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown byproducts by providing molecular weight information.

Q3: How can I remove unreacted this compound from my final product?

A3: Unreacted starting material can typically be removed by:

  • Column Chromatography: Silica gel chromatography is a very effective method. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexanes) will usually allow for good separation.[6][7]

  • Recrystallization: If there is a significant difference in solubility between your product and the starting material in a particular solvent, recrystallization can be a highly effective and scalable purification method.[4][8][9][10][11]

Q4: I am performing a Sonogashira coupling and see a significant amount of alkyne homocoupling (Glaser product). How can I prevent this?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings. To minimize it:

  • Maintain a strict inert atmosphere: This reaction is sensitive to oxygen, which promotes homocoupling. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]

  • Use degassed solvents: Solvents can contain dissolved oxygen. Degassing them before use is crucial.

  • Consider copper-free conditions: Several protocols for copper-free Sonogashira couplings have been developed, which can eliminate this side reaction.[2]

Q5: My Suzuki-Miyaura reaction is giving a low yield and a significant amount of dehalogenated byproduct. What can I do?

A5: Dehalogenation is a common issue in Suzuki-Miyaura reactions. To address this:

  • Optimize the base: The choice and amount of base can significantly impact the reaction outcome.

  • Screen different palladium catalysts and ligands: Some ligand systems are less prone to promoting dehalogenation.

  • Control the reaction temperature: Higher temperatures can sometimes lead to increased side reactions.

  • Ensure high-purity reagents: Impurities in the boronic acid or other reagents can sometimes interfere with the catalytic cycle.

Experimental Protocols

General Purification Protocol by Column Chromatography

This protocol is a general guideline for purifying the products of this compound reactions.

  • Sample Preparation: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the chromatography column and allow it to settle, ensuring there are no air bubbles.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate/hexane mixtures.[6][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slower cooling generally results in larger and purer crystals.[9][11]

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[4][9]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove residual impurities.[4][9]

  • Drying: Dry the purified crystals under vacuum.

Impurity Identification and Removal Workflow

Troubleshooting Workflow for this compound Reactions cluster_impurities Common Impurity Types cluster_purification Purification Methods start Reaction Complete (Crude Product) analyze Analyze Crude Product (TLC, LC-MS, GC-MS) start->analyze identify Identify Impurities analyze->identify start_mat Unreacted Starting Materials identify->start_mat homocoupling Homocoupling Products identify->homocoupling dehalogenation Dehalogenation Product identify->dehalogenation nitro_reduction Nitro Reduction Product identify->nitro_reduction other Other Byproducts (e.g., Hydrolysis) identify->other purify Select Purification Strategy start_mat->purify homocoupling->purify dehalogenation->purify nitro_reduction->purify other->purify chromatography Column Chromatography purify->chromatography Good for most impurities recrystallization Recrystallization purify->recrystallization For solid products with different solubilities extraction Aqueous Wash / Extraction purify->extraction To remove salts & polar impurities final_product Pure Product chromatography->final_product recrystallization->final_product extraction->final_product

Caption: Logical workflow for identifying and removing impurities.

References

Technical Support Center: Cross-Coupling Reactions with 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in cross-coupling reactions involving 5-fluoro-2-iodonitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experiments with this electron-deficient substrate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with this compound.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in cross-coupling reactions with this compound can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions. The electron-withdrawing nature of the nitro and fluoro groups can make oxidative addition more facile, but can also influence catalyst stability and subsequent steps in the catalytic cycle.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient catalysis and stabilize the active catalytic species.[1]

  • Inert Atmosphere and Degassing: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed prior to use. Oxygen can lead to the formation of palladium black and the oxidation of phosphine ligands, both of which deactivate the catalyst.

  • Reagent Quality: Verify the purity and activity of all reagents. Boronic acids can degrade over time, and bases should be anhydrous. The quality of the solvent is also crucial; use dry, high-purity solvents.

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome. For Suzuki-Miyaura couplings, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The optimal base is often dependent on the specific coupling partners and solvent system.

  • Temperature and Reaction Time: Monitor the reaction over time using TLC or LC-MS to determine the optimal reaction duration. If the reaction is sluggish, a stepwise increase in temperature may be beneficial. However, excessively high temperatures can also lead to catalyst decomposition.

Issue 2: Significant Side Product Formation

Q: I am observing significant formation of side products in my reaction. What are the common side products and how can I minimize them?

A: Common side reactions in cross-coupling include homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions) and dehalogenation of the starting material.

Minimization Strategies:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for its suppression. In some cases, adjusting the catalyst-to-ligand ratio or using a lower catalyst loading can also reduce homocoupling.[1]

  • Dehalogenation: The reduction of the carbon-iodine bond to a carbon-hydrogen bond can be a competing pathway. This can be influenced by the solvent, base, and impurities. Screening different solvents and ensuring the use of high-purity reagents can help mitigate this issue.[1]

  • Nitro Group Reduction: The nitro group on the substrate can potentially be reduced under certain reaction conditions, especially if a protic solvent is used at elevated temperatures. Monitoring the reaction for the formation of aniline byproducts is advisable.

Quantitative Data Summary

The following tables provide representative starting conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings with this compound, based on typical parameters for electron-deficient aryl iodides. Optimization will likely be required for specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pre-catalysts that are reduced in situ to Pd(0).
Ligand SPhos, XPhos, or RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich phosphines are generally effective.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)The choice of base can be critical for efficient transmetalation.
Solvent Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)A protic co-solvent is often necessary.
Temperature 80-110 °CHigher temperatures may be needed for less reactive boronic acids.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS for completion.

Table 2: Representative Conditions for Heck Coupling

ParameterConditionNotes
Palladium Source Pd(OAc)₂ (1-5 mol%)A common and effective pre-catalyst.
Ligand PPh₃ or P(o-tol)₃ (2-4 eq. to Pd)Triarylphosphines are standard ligands for Heck reactions.
Base Et₃N or K₂CO₃ (1.5-2.5 equivalents)An organic or inorganic base is required.
Solvent DMF, NMP, or AcetonitrileHigh-boiling polar aprotic solvents are typically used.
Temperature 100-140 °CHeck reactions often require elevated temperatures.
Reaction Time 4-24 hoursReaction progress should be carefully monitored.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterConditionNotes
Palladium Source PdCl₂(PPh₃)₂ (1-3 mol%)A common and air-stable pre-catalyst.
Copper Co-catalyst CuI (2-5 mol%)Typically used, but copper-free conditions are also possible.
Base Et₃N or DIPEA (2-4 equivalents)Serves as both the base and often as a co-solvent.
Solvent THF or DMFAnhydrous conditions are important.
Temperature Room Temperature to 80 °CCan often be performed under milder conditions than other couplings.
Reaction Time 1-12 hoursGenerally faster than Suzuki or Heck couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Coupling

  • Reaction Setup: To a sealed tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath to the desired temperature (e.g., 120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the degassed solvent (e.g., THF). Then add the base (e.g., Et₃N) and finally the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield reagent_check 1. Reagent & Catalyst Integrity Check - Fresh reagents? - Active catalyst? - Dry & degassed solvent? - Anhydrous base? start->reagent_check atmosphere_check 2. Inert Atmosphere Check - Proper degassing? - No leaks in setup? reagent_check->atmosphere_check Reagents OK conditions_optimization 3. Reaction Condition Optimization - Screen different ligands - Vary base and solvent - Adjust temperature atmosphere_check->conditions_optimization Atmosphere OK success Improved Yield conditions_optimization->success

Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdOR Ar-Pd(II)-OR(L_n) ArPdI->ArPdOR Ligand Exchange (Base) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)2) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) Pd0->ArPdI Oxidative Addition (Ar-I) Alkene_Complex [Ar-Pd(II)-I(L_n)(Alkene)] ArPdI->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)-I(L_n) Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd0 β-Hydride Elimination & Reductive Elimination (Product + HI)

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

References

Preventing homocoupling in Suzuki reactions of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 5-Fluoro-2-iodonitrobenzene, with a specific focus on preventing the formation of homocoupling byproducts.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid reagent is a prevalent side reaction in Suzuki couplings, leading to reduced yields of the desired biaryl product and complicating purification. This guide provides actionable solutions to common problems encountered when using this compound as a substrate.

Problem: Significant formation of the homocoupled biaryl byproduct is observed.

Potential CauseRecommended ActionExpected Outcome
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture. A common and effective method is to bubble an inert gas, such as argon or nitrogen, through the solvent for 20-30 minutes prior to use. It is also critical to maintain a positive pressure of the inert gas throughout the entire course of the reaction.[1]This significantly reduces the oxidation of the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[2]
Use of a Pd(II) Precatalyst While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used, their in-situ reduction to the catalytically active Pd(0) species can sometimes initiate homocoupling of the boronic acid.[2] Consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is necessary, the addition of a mild reducing agent can be beneficial in minimizing the concentration of Pd(II) available to participate in homocoupling.Directly starting with the active form of the catalyst can bypass the problematic reduction step that may lead to undesired side reactions.
Inappropriate Ligand Choice For an electron-deficient substrate such as this compound, the use of bulky, electron-rich phosphine ligands is highly recommended. Examples include Buchwald ligands like SPhos and XPhos, or other monodentate phosphine ligands. These ligands can accelerate the rate-determining oxidative addition and the final reductive elimination steps of the catalytic cycle.A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, thereby minimizing the window of opportunity for side reactions like homocoupling to occur.
Suboptimal Base Selection The choice and stoichiometry of the base are critical. The base activates the boronic acid for transmetalation.[3][4] For challenging substrates, a screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is often necessary. The amount of base used can also affect selectivity.[3]An optimized base will promote the desired cross-coupling reaction over competing side reactions like protodeboronation and homocoupling.
Boronic Acid Instability Boronic acids can be susceptible to degradation, particularly protodeboronation, which can be exacerbated by prolonged reaction times or elevated temperatures. Using fresh, high-purity boronic acids or considering the use of more stable boronic esters (e.g., pinacol esters) can mitigate these issues.Improved stability of the boron reagent ensures its availability for the desired cross-coupling reaction and reduces the formation of byproducts resulting from its decomposition.
Reaction Temperature Too High While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition and the rates of side reactions, including homocoupling. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lowering the reaction temperature can improve the selectivity for the desired cross-coupling product by disfavoring the pathways that lead to byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki reaction and why is it problematic with this compound?

A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) couple with each other to form a symmetrical biaryl. In the case of a Suzuki reaction with this compound, this means that instead of the desired coupling between the iodinated substrate and the boronic acid, two molecules of the boronic acid react to form an undesired dimer. This is problematic because it consumes the often valuable boronic acid, reduces the yield of the target molecule, and the resulting homocoupled product can be difficult to separate from the desired product during purification due to similar physical properties.

Q2: What are the primary mechanistic causes of homocoupling?

A2: The two main culprits behind homocoupling are the presence of oxygen and palladium(II) species. Dissolved oxygen in the reaction mixture can oxidize the active palladium(0) catalyst to palladium(II). These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[2] Additionally, if a Pd(II) salt is used as a precatalyst, it can directly promote homocoupling before it is reduced to the catalytically active Pd(0) state.

Q3: How can I visually or analytically detect if homocoupling is a significant issue in my reaction?

A3: Homocoupling can often be detected by thin-layer chromatography (TLC) as a new, often less polar, spot. For a more definitive identification and quantification, techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy of the crude reaction mixture are highly effective. The mass of the homocoupled product will correspond to a dimer of the boronic acid's organic component, and the NMR will show characteristic signals for this symmetrical molecule.

Q4: Are there any specific classes of ligands that are known to be particularly effective at suppressing homocoupling for electron-deficient aryl halides?

A4: Yes, bulky and electron-rich monodentate phosphine ligands are generally very effective for Suzuki couplings of electron-deficient aryl halides like this compound. Ligands developed by the Buchwald group, such as SPhos and XPhos, are excellent choices. These ligands promote the desired catalytic cycle, particularly the reductive elimination step, which outcompetes the pathways leading to homocoupling.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize homocoupling. This protocol should be seen as a starting point and may require optimization for specific substrates.

Representative Protocol for Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Degassing the Solvent: Sparge the 1,4-dioxane and water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Quantitative Data on Reaction Parameter Optimization

The following table provides a template with hypothetical data to illustrate how different reaction parameters can influence the yield of the desired cross-coupled product versus the homocoupled byproduct in the Suzuki reaction of this compound. Researchers should perform similar systematic studies to optimize their specific reactions.

Table 1: Influence of Reaction Parameters on Product Distribution

EntryPalladium Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield of Cross-Coupled Product (%)Yield of Homocoupled Product (%)
1Pd(OAc)₂ (3)PPh₃K₂CO₃ (2)Dioxane/H₂O1005530
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O1007515
3Pd₂(dba)₃ (1.5)SPhosK₂CO₃ (2)Dioxane/H₂O8092<5
4Pd₂(dba)₃ (1.5)SPhosK₃PO₄ (3)Dioxane/H₂O8095<2
5Pd₂(dba)₃ (1.5)SPhosCs₂CO₃ (2)Dioxane/H₂O8094<3
6Pd₂(dba)₃ (1.5)SPhosK₃PO₄ (3)Toluene/H₂O100888
7Pd₂(dba)₃ (1.5)SPhosK₃PO₄ (3)Dioxane/H₂O (non-degassed)804045

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and minimizing homocoupling in the Suzuki reaction of this compound.

Troubleshooting_Suzuki_Homocoupling Start High Homocoupling Observed Check_Degassing Is the reaction rigorously degassed? Start->Check_Degassing Degas_Solvents Action: Thoroughly degas solvents and maintain inert atmosphere. Check_Degassing->Degas_Solvents No Check_Pd_Source What is the palladium source? Check_Degassing->Check_Pd_Source Yes Degas_Solvents->Check_Pd_Source Use_Pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3). Check_Pd_Source->Use_Pd0 Pd(II) Check_Ligand Is the ligand optimal? Check_Pd_Source->Check_Ligand Pd(0) Use_Pd0->Check_Ligand Use_Bulky_Ligand Action: Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Check_Ligand->Use_Bulky_Ligand No / Ineffective Screen_Base_Temp Action: Screen different bases (K3PO4, Cs2CO3) and lower the reaction temperature. Check_Ligand->Screen_Base_Temp Yes Use_Bulky_Ligand->Screen_Base_Temp Success Homocoupling Minimized Screen_Base_Temp->Success

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Effect of solvent and base on the efficiency of 5-Fluoro-2-iodonitrobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-iodonitrobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which reaction types are most common for this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The presence of both an iodo and a fluoro group, activated by the nitro group, allows for selective functionalization. Common reactions include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids.

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: To form C-N bonds with amines.

  • Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces the fluorine atom.

Q2: Which position on this compound is more reactive?

A2: The reactivity of the C-I and C-F bonds depends on the reaction type:

  • In palladium-catalyzed cross-coupling reactions , the C-I bond is significantly more reactive than the C-F bond, allowing for selective coupling at the 2-position.

  • In nucleophilic aromatic substitution (SNAr) , the C-F bond is more susceptible to attack by nucleophiles due to the strong electron-withdrawing effect of the nitro group, which stabilizes the Meisenheimer intermediate.[1]

Q3: How do I choose the right base for my Suzuki coupling reaction?

A3: The choice of base is critical and depends on the substrate's sensitivity and the desired reaction rate.

  • Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most common.[2][3]

  • K₃PO₄ is often effective for heteroaryl couplings.

  • Cs₂CO₃ is more soluble in organic solvents and can be beneficial for challenging couplings.[3]

  • For base-sensitive substrates, weaker bases like sodium bicarbonate (NaHCO₃) or organic bases may be considered, though they might require longer reaction times or higher temperatures.

Q4: What are the key considerations for a successful Sonogashira coupling?

A4: Key factors for a successful Sonogashira coupling include:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly employed, often serving as both the base and a solvent.[4]

  • Solvent: Polar aprotic solvents like DMF or THF are generally effective.[4][5]

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Q5: When should I choose a strong vs. a weak base for Buchwald-Hartwig amination?

A5: The choice depends on the amine's pKa and the substrate's stability.

  • Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and often lead to faster reactions, particularly with less nucleophilic amines.[6]

  • Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred when dealing with base-sensitive functional groups on either the amine or the aryl halide.[6] Milder organic bases like DBU can also be an option.[7][8]

Q6: Can nucleophilic aromatic substitution compete with palladium-catalyzed couplings?

A6: Yes, particularly with nucleophilic amines. Under conditions that favor SNAr (e.g., polar aprotic solvents like DMSO, high temperatures), the amine can displace the fluoride at the 5-position. To favor palladium-catalyzed amination at the iodine, it is important to use a well-defined catalyst system with appropriate ligands and a non-nucleophilic base in a less polar solvent like toluene or dioxane.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki Coupling
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh palladium catalyst or a pre-catalyst. Ensure the reaction is properly degassed to prevent catalyst oxidation.
Ineffective Base The base may not be strong enough or sufficiently soluble. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][3] An aqueous solution of the base is often used to facilitate the reaction.
Boronic Acid Decomposition Protodeboronation (replacement of the boronic acid group with hydrogen) can occur. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).
Suboptimal Solvent The solvent system may not be optimal for dissolving both the organic substrate and the inorganic base. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used.[9][10]
Issue 2: Side Products in Sonogashira Coupling
Potential Cause Suggested Solution
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction promoted by oxygen. Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere (argon or nitrogen).[11]
Dehalogenation The iodo group is replaced by a hydrogen atom. This can be caused by impurities or a suboptimal catalyst/base combination. Ensure reagents and solvents are pure and consider screening different ligands.
Low Conversion The catalyst may be inhibited. Ensure the amine base is pure and free of water. Consider adding a ligand like triphenylphosphine (PPh₃) if not already present.
Issue 3: Failure of Buchwald-Hartwig Amination
Potential Cause Suggested Solution
Incorrect Ligand Choice The ligand is crucial for an effective catalytic cycle. Screen different phosphine ligands (e.g., Xantphos, SPhos, DavePhos) as the optimal ligand can be substrate-dependent.[7]
Base Incompatibility A strong base like NaOtBu may be degrading your substrate. Switch to a milder base like Cs₂CO₃ or K₃PO₄.[6] Conversely, a weak base may not be sufficient to deprotonate the amine.
Catalyst Inhibition The amine substrate or impurities may be coordinating to the palladium center and inhibiting catalysis. Ensure high purity of all reagents.
Competing SNAr With amine nucleophiles, SNAr at the C-F bond can be a competitive pathway. Use a non-polar solvent like toluene to disfavor SNAr and a well-defined catalyst system to promote C-N coupling.
Issue 4: Unwanted Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Suggested Solution
Reaction at Iodine Instead of Fluorine While SNAr is expected at the fluorine position, some nucleophiles under certain conditions (e.g., in DMSO) might react at the iodine position via an SRN1 mechanism.[12] Confirm the structure of your product carefully.
Low Reactivity The nucleophile may not be sufficiently activated. Use a stronger base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile.[12]
Solvent Effects The reaction rate is highly dependent on the solvent. Polar aprotic solvents like DMF and DMSO are generally preferred as they solvate the cation and leave the nucleophile more reactive.[13]

Data on Solvent and Base Effects

The following tables summarize quantitative data from studies on related compounds to provide a starting point for optimizing your reaction conditions.

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Base Solvent Temperature (°C) Time (h) Yield (%)
K₃PO₄THF801295
K₃PO₄1,4-Dioxane801292
Na₂CO₃DME/H₂O851290
K₂CO₃Toluene/H₂O100885
Data is illustrative for a typical Suzuki-Miyaura reaction and serves as a general guide.[3][5]

Table 2: Effect of Solvent on Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene

Solvent Base Temperature (°C) Time (h) Yield (%)
THF/DMA (9:1)-80->95 (flow)
DMFEt₂NH60-90-98
THFTEA65-85-95
TolueneTEA80-80-90
DMA = Dimethylacetamide, TEA = Triethylamine. Yields are representative for Sonogashira couplings.[6][14]

Table 3: Effect of Base and Solvent on Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

Base Solvent Temperature (°C) Time (h) Yield (%)
NaOtBuToluene100298
Cs₂CO₃1,4-Dioxane1001895
K₃PO₄Toluene1001892
K₂CO₃1,4-Dioxane1002475
Conditions are generalized for Buchwald-Hartwig aminations.[6]

Table 4: Effect of Solvent on the Rate of SNAr of 1-Fluoro-2,4-dinitrobenzene with Piperidine

Solvent Relative Rate Constant (krel)
DMSO12,500
DMF7,000
Acetonitrile430
Acetone230
THF100
Ethyl Acetate33
Chloroform12
Toluene1
Data illustrates the significant effect of polar aprotic solvents on SNAr reaction rates.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (4 mol%).

  • Add this compound (1.0 eq.) and the chosen solvent (e.g., anhydrous THF).

  • Add the amine base (e.g., triethylamine, 2.0 eq.).

  • Stir the mixture for 10 minutes at room temperature, then add the terminal alkyne (1.2 eq.) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[4]

Visualizations

experimental_workflow start Start reagents Combine this compound, Coupling Partner, Catalyst, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor Progress) solvent->react workup Aqueous Workup and Extraction react->workup purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: Generalized workflow for cross-coupling reactions.

troubleshooting_logic start Low or No Yield q1 Are Reagents Pure and Dry? start->q1 a1_no Purify/Dry Reagents and Solvents q1->a1_no No q2 Is the Catalyst System Optimal? q1->q2 Yes a1_no->q1 a2_no Screen Different Catalysts and Ligands q2->a2_no No q3 Are Base and Solvent Conditions Right? q2->q3 Yes a2_no->q2 a3_no Screen Different Bases and Solvents q3->a3_no No success Improved Yield q3->success Yes a3_no->q3

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Work-up Procedures for Reactions of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-iodonitrobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up of reactions involving this versatile reagent.

Troubleshooting Guides

Cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations are common applications for this compound. The work-up for these reactions often presents specific challenges due to the presence of the electron-withdrawing nitro and fluoro groups. Below is a guide to troubleshoot common problems.

Table 1: Troubleshooting Common Issues in Work-up Procedures

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield After Work-up Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using TLC or LC-MS before starting the work-up.
Product Loss During Extraction: The product may have partial solubility in the aqueous layer, especially if it is highly polar. The choice of extraction solvent may be inappropriate.Use a more polar extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3-4 times) to ensure complete recovery. If the product is suspected to be in the aqueous layer, this layer can be saturated with brine to decrease the solubility of organic compounds.
Product Degradation: The product may be sensitive to acidic or basic conditions during the aqueous wash. The nitro group can sometimes be sensitive to certain conditions.Use neutral water or a saturated solution of a mild salt like ammonium chloride for quenching and washing. Avoid strong acids or bases unless necessary to remove specific impurities.
Presence of Dehalogenated Byproduct (5-Fluoro-nitrobenzene) Hydrodehalogenation: This is a common side reaction in palladium-catalyzed couplings, where the iodine is replaced by a hydrogen atom. This can be promoted by certain reaction conditions.Optimize the reaction conditions to minimize this side reaction. This may involve screening different ligands, bases, and solvents. For the work-up, careful purification by column chromatography is usually required to separate the dehalogenated byproduct from the desired product.
Difficulty in Removing Palladium Catalyst Residues Incomplete Precipitation or Filtration: The palladium catalyst may not have been effectively removed after the reaction.After quenching the reaction, consider filtering the mixture through a pad of celite to remove the heterogeneous palladium catalyst before proceeding with the extraction. Washing the organic layer with an aqueous solution of a sulfur-containing reagent like sodium thiosulfate can sometimes help in removing residual palladium.
Persistent Emulsion During Extraction Presence of Surfactant-like Byproducts or Reagents: Some reagents or byproducts can act as surfactants, leading to the formation of a stable emulsion.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. If an emulsion persists, filtering the entire mixture through a pad of celite may be effective.
Product is an Oil Instead of a Solid Presence of Impurities: Residual solvents or oily byproducts can prevent the product from solidifying.Ensure the product is thoroughly dried under high vacuum to remove all solvent traces. If it remains an oil, purification by column chromatography is necessary.
Co-elution of Product and Impurities During Column Chromatography Inappropriate Solvent System: The chosen eluent may not have the right polarity to effectively separate the product from impurities.Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (a clear difference in Rf values) between the product and the major impurities. A gradient elution (gradually increasing the polarity of the eluent) can also be very effective.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a Suzuki coupling reaction with this compound?

A general procedure involves cooling the reaction mixture to room temperature, followed by quenching with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Q2: How does the nitro group affect the purification of the product?

The nitro group is strongly electron-withdrawing and polar. This generally makes the resulting product more polar than the starting materials. This increased polarity is a key consideration for purification by column chromatography. You will likely need a more polar solvent system (e.g., a mixture of hexanes and ethyl acetate with a higher percentage of ethyl acetate) to elute the product from the silica gel column.

Q3: I am observing a significant amount of the starting this compound in my crude product after a Buchwald-Hartwig amination. What could be the reason?

This indicates an incomplete reaction. Several factors could be at play, including insufficient reaction time or temperature, a deactivated catalyst, or an inappropriate choice of base or ligand for this specific substrate. It is crucial to monitor the reaction by TLC or LC-MS until the starting material is consumed before initiating the work-up. For troubleshooting the reaction itself, consider screening different palladium catalysts, phosphine ligands, and bases.

Q4: What is the best way to remove the copper co-catalyst after a Sonogashira reaction?

After a Sonogashira coupling, the copper salts can sometimes be challenging to remove. A common and effective method is to quench the reaction with an aqueous solution of ammonium chloride. During the aqueous work-up, washing the organic layer with a dilute ammonia solution can help to complex and remove the copper salts into the aqueous phase.

Q5: Can the fluoro group be displaced during the reaction or work-up?

While the carbon-iodine bond is the primary site of reaction in palladium-catalyzed cross-couplings, the carbon-fluorine bond on an electron-deficient aromatic ring can also be susceptible to nucleophilic aromatic substitution under certain conditions, especially with strong nucleophiles and high temperatures. During a standard work-up, displacement of the fluorine is less likely but not impossible if harsh basic or acidic conditions are used. It is always advisable to use mild work-up conditions.

Experimental Protocols

Below are generalized experimental protocols for the work-up of common cross-coupling reactions involving this compound. Note: These are general guidelines and may need to be adapted based on the specific reagents and reaction conditions used.

Protocol 1: General Work-up for Suzuki Coupling

  • Quenching: After cooling the reaction mixture to room temperature, add deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Protocol 2: General Work-up for Sonogashira Coupling

  • Quenching: Cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.

  • Filtration (optional): If a precipitate (e.g., palladium catalyst) is present, filter the mixture through a pad of celite, washing the pad with the extraction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL). A wash with a dilute aqueous ammonia solution can be included to remove copper salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Work-up for Buchwald-Hartwig Amination

  • Quenching: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., toluene or ethyl acetate) and quench with water.

  • Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad thoroughly with the organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel, and if two phases are not present, add more water. Separate the layers and extract the aqueous layer with the organic solvent (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Reaction Mixture Quench 1. Quench Reaction (e.g., with H2O or aq. NH4Cl) Reaction->Quench Extract 2. Extract with Organic Solvent Quench->Extract Wash 3. Wash Organic Layer (H2O, Brine) Extract->Wash Dry 4. Dry and Concentrate Wash->Dry Chromatography 5. Column Chromatography Dry->Chromatography Product Pure Product Chromatography->Product

Caption: A generalized experimental workflow for the work-up and purification of cross-coupling reactions.

Troubleshooting_Logic Start Problem Encountered During Work-up LowYield Low Product Yield? Start->LowYield ImpureProduct Product Impure? Start->ImpureProduct Emulsion Emulsion Formation? Start->Emulsion IncompleteRxn Check Reaction Completion (TLC/LC-MS) LowYield->IncompleteRxn Yes Dehalogenation Dehalogenation Observed? ImpureProduct->Dehalogenation Yes CatalystResidue Catalyst Residue Present? ImpureProduct->CatalystResidue No BreakEmulsion Add Brine / Centrifuge Emulsion->BreakEmulsion Yes ExtractionIssue Optimize Extraction (Solvent, # of Extractions) IncompleteRxn->ExtractionIssue No OptimizeChroma Optimize Chromatography (Solvent System) Dehalogenation->OptimizeChroma Yes CatalystResidue->OptimizeChroma No FilterCelite Filter through Celite CatalystResidue->FilterCelite Yes

Caption: A troubleshooting decision tree for common work-up issues.

Validation & Comparative

Reactivity in Suzuki Coupling: A Comparative Analysis of 5-Fluoro-2-iodonitrobenzene and 5-Bromo-2-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of two halogenated nitroaromatic compounds, 5-Fluoro-2-iodonitrobenzene and 5-Bromo-2-fluoronitrobenzene, in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This comparison is supported by available experimental data and established principles of organic chemistry.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reactivity of the aryl halide component is a critical factor influencing the reaction's success, with the nature of the halogen atom playing a pivotal role. The generally accepted order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl > F, which is primarily attributed to the decreasing strength of the carbon-halogen bond, facilitating the oxidative addition step in the catalytic cycle.

Comparative Reactivity Overview

Based on fundamental principles of Suzuki-Miyaura coupling, This compound is expected to exhibit significantly higher reactivity than 5-Bromo-2-fluoronitrobenzene . The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, leading to a lower activation energy for the rate-determining oxidative addition of the palladium(0) catalyst. This inherent reactivity difference generally translates to faster reaction times, milder reaction conditions, and often higher yields for the iodo-substituted compound.

Experimental Data for 5-Bromo-2-fluoronitrobenzene

A patent application (WO 2012/013440 A1) details the Suzuki-Miyaura coupling of 5-Bromo-2-fluoronitrobenzene with 2,4-difluorophenylboronic acid. The experimental data from this source is summarized in the table below.

Reactant AReactant BCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
5-Bromo-2-fluoronitrobenzene2,4-Difluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane / H₂O851688

This reaction demonstrates that 5-Bromo-2-fluoronitrobenzene is a viable substrate for Suzuki coupling, affording a high yield of the corresponding biaryl product under relatively standard conditions. The use of a phosphine-ligated palladium catalyst and a carbonate base in a mixed aqueous-organic solvent system is typical for this transformation.

Experimental Protocol: Suzuki Coupling of 5-Bromo-2-fluoronitrobenzene

The following protocol is based on the procedure described in patent WO 2012/013440 A1.

Materials:

  • 5-Bromo-2-fluoronitrobenzene

  • 2,4-Difluorophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel were added 5-bromo-2-fluoronitrobenzene (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • The vessel was evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • A solution of Pd(dppf)Cl₂ (0.03 eq) in a mixture of 1,4-dioxane and water (4:1 v/v) was added.

  • The reaction mixture was heated to 85°C and stirred for 16 hours.

  • Upon completion, the reaction was cooled to room temperature and subjected to a standard aqueous work-up.

  • The crude product was purified by column chromatography to yield the desired 2',4',5-trifluoro-2-nitrobiphenyl.

Visualizing the Suzuki-Miyaura Coupling

To further illustrate the process, the following diagrams outline the logical workflow of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst and Solvent inert->catalyst reaction Heat and Stir (e.g., 85°C, 16h) catalyst->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r R-Pd(II)L_n-R' transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

A Comparative Analysis of Halonitrobenzenes in Sonogashira Reactions for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the Sonogashira reaction is a cornerstone for forging carbon-carbon bonds. This guide offers a detailed comparative study of halonitrobenzenes—key building blocks in the synthesis of numerous commercial products—in Sonogashira coupling reactions. We provide a side-by-side analysis of the reactivity of iodo-, bromo-, and chloronitrobenzenes, supported by experimental data, to facilitate informed substrate selection and reaction optimization.

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has become an indispensable tool in organic synthesis. Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it particularly suitable for the intricate molecular architectures often found in pharmaceuticals and agrochemicals. Nitrophenyl-containing moieties are prevalent in these fields, making the efficient Sonogashira coupling of halonitrobenzenes a critical step in many synthetic routes.

The choice of the halogen atom on the nitrobenzene ring significantly impacts the reactivity and, consequently, the efficiency of the Sonogashira coupling. This guide delves into the comparative performance of 4-iodonitrobenzene, 4-bromonitrobenzene, and 4-chloronitrobenzene in reactions with phenylacetylene, a common model alkyne.

Performance Comparison of Halonitrobenzenes

The reactivity of halonitrobenzenes in the Sonogashira reaction follows the general trend for aryl halides: Iodo > Bromo > Chloro . This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.

HalonitrobenzeneAlkyneCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
4-IodonitrobenzenePhenylacetylenePd(OAc)₂ / CuIDMFDabcoRoom Temp.2Quantitative[1]
4-BromonitrobenzenePhenylacetylenePd/CuFe₂O₄ MNPsEtOHK₂CO₃70384[2]
4-ChloronitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIAmine/SolventAmineHigh Temp.-Lower Yields (Expected)

It is important to note that the reaction conditions presented in the table are not identical, reflecting the different reactivity of the substrates. The data for 4-chloronitrobenzene is an extrapolation based on the general reactivity trends and the more forcing conditions typically required for aryl chlorides.

Experimental Protocols

Below is a generalized experimental protocol for the Sonogashira coupling of a halonitrobenzene with a terminal alkyne. Specific modifications to the catalyst, solvent, base, and temperature may be required depending on the reactivity of the specific halonitrobenzene used.

Materials:

  • Halonitrobenzene (e.g., 4-iodonitrobenzene, 4-bromonitrobenzene, or 4-chloronitrobenzene) (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, or Dabco) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halonitrobenzene, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction mixture at the appropriate temperature (from room temperature to reflux, depending on the aryl halide's reactivity).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Sonogashira Reaction

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Sonogashira reaction and a typical experimental workflow.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Cu-C≡CR² Pd_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Product R¹-C≡CR² RedElim->Product CuX Cu(I)X Alkyne_Complex π-Alkyne Complex CuX->Alkyne_Complex H-C≡CR² Base_Deprotonation Base Deprotonation Alkyne_Complex->Base_Deprotonation Cu_Acetylide Cu(I)-C≡CR² Cu_Acetylide->Transmetal Base_Deprotonation->Cu_Acetylide -HB⁺X⁻

Caption: The catalytic cycles of the Sonogashira reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Halonitrobenzene, Pd Catalyst, CuI setup->reagents solvent_base Add Solvent and Base reagents->solvent_base degas Degas Mixture solvent_base->degas alkyne Add Terminal Alkyne degas->alkyne reaction Stir at Appropriate Temperature alkyne->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor workup Workup (Extraction & Washing) monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Sonogashira reaction.

Conclusion

The selection of the appropriate halonitrobenzene substrate is a critical parameter in the successful execution of a Sonogashira coupling reaction. 4-Iodonitrobenzene exhibits the highest reactivity, often proceeding to completion under mild conditions. 4-Bromonitrobenzene offers a balance between reactivity and cost, typically requiring slightly elevated temperatures. 4-Chloronitrobenzene is the most cost-effective starting material but generally necessitates more forcing reaction conditions and specialized catalyst systems to achieve satisfactory yields. By understanding these reactivity trends and employing optimized experimental protocols, researchers can efficiently synthesize a diverse array of nitrophenyl-containing alkynes for applications in drug discovery and agrochemical development.

References

Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to Alternatives for 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents for nucleophilic aromatic substitution (SNAr) is paramount for efficient synthesis of complex molecules. 5-Fluoro-2-iodonitrobenzene is a common substrate, valued for its dual leaving groups and the activating effect of the nitro group. However, a range of alternative reagents can offer advantages in terms of reactivity, cost, and availability. This guide provides an objective comparison of the performance of this compound with viable alternatives, supported by experimental data and detailed protocols.

Understanding the Reaction: The SNAr Mechanism

Nucleophilic aromatic substitution typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, followed by the departure of a leaving group. The rate of this reaction is significantly influenced by the nature of the leaving group and the presence of electron-withdrawing groups (EWGs) on the aromatic ring.

SNAr_Mechanism cluster_legend SNAr Mechanism A Aryl Halide (Ar-X) + Nucleophile (Nu-) B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B Addition (Rate-determining step) C Product (Ar-Nu) + Leaving Group (X-) B->C Elimination Key: Key: Aryl Halide Aryl Halide Intermediate Intermediate Product Product

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Performance Comparison of Alternative Reagents

The choice of a di-halogenated nitrobenzene for an SNAr reaction depends on the desired reactivity and the specific nucleophile being used. The general order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.

Table 1: Quantitative Comparison of Reactivity of 1-Halo-2,4-dinitrobenzenes with Piperidine

SubstrateRelative Rate Constant (kX/kCl)
1-Fluoro-2,4-dinitrobenzene50 - 100[1]
1-Chloro-2,4-dinitrobenzene1[1]
1-Bromo-2,4-dinitrobenzene~1[1]
1-Iodo-2,4-dinitrobenzene<<1[1]

Note: Data is for the reaction with piperidine in 95% ethanol. The reactivity order can be influenced by the solvent and the nucleophile.

Table 2: Representative Yields for SNAr Reactions with Various Dihalonitrobenzenes

ReagentNucleophileProductYield (%)Reference
3,4-DichloronitrobenzeneAmmonia4-Chloro-2-nitroaniline97[2]
2,4-DifluoronitrobenzeneMorpholine4-(2-Fluoro-4-nitrophenyl)morpholineGood[3]
1,2-Dichloro-4,5-dinitrobenzenePhenoxide/ThiolateDioxin/Dithiin derivativesGood[4]
5-Bromo-1-chloro-2-methyl-3-nitrobenzeneAmineN-substituted-5-bromo-2-methyl-3-nitroaniline-[5]

Promising Alternative Reagents

Several classes of compounds serve as excellent alternatives to this compound, each with its own reactivity profile.

Dichloronitrobenzenes

Example: 3,4-Dichloronitrobenzene

Dichloronitrobenzenes are cost-effective and readily available alternatives. The chloro groups are moderately good leaving groups in SNAr reactions, and their reactivity can be modulated by the position of the nitro group. For instance, in 3,4-dichloronitrobenzene, the chlorine atom at the 4-position (para to the nitro group) is more activated towards nucleophilic attack.

Difluoronitrobenzenes

Example: 2,4-Difluoronitrobenzene

As indicated by the general reactivity trend, fluoro-substituted nitroaromatics are highly reactive in SNAr reactions.[3] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus accelerating the initial nucleophilic attack. This increased reactivity often allows for milder reaction conditions.

Dinitro-dihalobenzenes

Example: 1,2-Dichloro-4,5-dinitrobenzene

The presence of a second nitro group significantly enhances the electron-withdrawing effect, further activating the aromatic ring for nucleophilic substitution.[4] These substrates are highly reactive and can undergo sequential substitutions, allowing for the introduction of two different nucleophiles.

Experimental Protocols

The following are detailed methodologies for key experiments involving some of the discussed alternative reagents.

Protocol 1: Synthesis of 4-Chloro-2-nitroaniline from 3,4-Dichloronitrobenzene

Materials:

  • 3,4-Dichloronitrobenzene

  • Ammonia (aqueous solution)

  • Chlorobenzene (solvent)

  • Autoclave

Procedure:

  • A mixture of 192 g (1 mol) of 3,4-dichloronitrobenzene in 300 ml of chlorobenzene is prepared.

  • The mixture is reacted with 225 ml (9 mols) of ammonia at 160°C in an autoclave.

  • The reaction is stirred for several hours, during which the pressure will change.

  • After completion, the reaction mixture is worked up in a customary manner to isolate the product.

  • A yield of approximately 97% can be expected for this reaction.[2]

Protocol 2: Synthesis of N-(2,4-dinitrophenyl)piperidine from 1-Fluoro-2,4-dinitrobenzene

Materials:

  • 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)

  • Piperidine

  • Sodium bicarbonate

  • Ethanol

  • Water

Procedure:

  • Dissolve 1-Fluoro-2,4-dinitrobenzene in a minimal amount of ethanol.

  • In a separate beaker, prepare a solution of 1.2 equivalents of piperidine and 2.0 equivalents of sodium bicarbonate in a minimal amount of water.

  • Slowly add the piperidine solution to the stirred solution of 1-fluoro-2,4-dinitrobenzene at room temperature.

  • A yellow precipitate of N-(2,4-dinitrophenyl)piperidine will form immediately.

  • Continue stirring for 30 minutes to ensure the reaction goes to completion.

  • Collect the product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure N-(2,4-dinitrophenyl)piperidine.

Protocol 3: General Procedure for SNAr with 1,2-Dichloro-4,5-dinitrobenzene

Materials:

  • 1,2-Dichloro-4,5-dinitrobenzene

  • Nucleophile (e.g., a substituted phenol or thiol)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolve 1,2-dichloro-4,5-dinitrobenzene in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (1 to 1.2 equivalents) and the base (1.5 to 2 equivalents).

  • Heat the reaction mixture to a temperature between 80-120°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental and Logical Workflow Diagrams

A systematic approach is crucial when selecting an alternative reagent and designing an experiment. The following diagrams illustrate a typical workflow for comparing reagents and a logical decision-making process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Substrates: - this compound - Alternative Reagent 1 - Alternative Reagent 2 C Set up parallel reactions for each substrate under identical conditions A->C B Select Nucleophile and Reaction Conditions (Solvent, Base, Temperature) B->C D Monitor reaction progress (TLC, GC, LC-MS) C->D E Work-up and isolate products D->E F Characterize products (NMR, MS) E->F G Determine yield and purity F->G H Compare Reactivity: - Reaction time - Yield - Purity G->H

Caption: Experimental workflow for comparing SNAr reagents.

reagent_selection Start Start: Need for SNAr HighReactivity Is high reactivity crucial? Start->HighReactivity CostSensitive Is cost a major factor? HighReactivity->CostSensitive No Fluoro Consider Fluorinated Reagents (e.g., 2,4-difluoronitrobenzene) HighReactivity->Fluoro Yes SequentialSub Is sequential substitution required? CostSensitive->SequentialSub No Chloro Consider Chlorinated Reagents (e.g., 3,4-dichloronitrobenzene) CostSensitive->Chloro Yes Dinitro Consider Dinitro Reagents (e.g., 1,2-dichloro-4,5-dinitrobenzene) SequentialSub->Dinitro Yes End Select Optimal Reagent SequentialSub->End No Fluoro->End Chloro->End Dinitro->End

Caption: Logical workflow for selecting an SNAr reagent.

References

A Spectroscopic Guide to Validating Product Structures from 5-Fluoro-2-iodonitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of chemical structures is paramount. This guide provides a comparative analysis of spectroscopic data for products derived from reactions of 5-Fluoro-2-iodonitrobenzene, a versatile building block in organic synthesis. We present detailed experimental protocols and spectroscopic data to aid in the unambiguous characterization of these compounds.

This compound serves as a valuable starting material for introducing the fluoronitrobenzene moiety into a variety of molecular scaffolds through cross-coupling reactions. The validation of the resulting product structures relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the expected spectroscopic signatures for products of Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.

Comparative Analysis of Spectroscopic Data

The following tables summarize the key spectroscopic data for representative products obtained from the reactions of this compound. This data is essential for confirming the successful formation of the desired carbon-carbon and carbon-nitrogen bonds and for distinguishing between the product and starting materials.

Table 1: Spectroscopic Data for the Suzuki Coupling Product of this compound with p-tolylboronic acid

Product: 5-Fluoro-2-(p-tolyl)nitrobenzene
Spectroscopic Technique Key Data
¹H NMR (CDCl₃, 400 MHz)δ 7.95 (dd, J = 8.8, 5.2 Hz, 1H), 7.40-7.35 (m, 3H), 7.28 (d, J = 7.8 Hz, 2H), 2.42 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 163.2 (d, J = 252.5 Hz), 147.8, 140.2, 134.5, 131.8 (d, J = 8.1 Hz), 129.8, 129.4, 120.5 (d, J = 23.2 Hz), 115.4 (d, J = 21.2 Hz), 21.4
IR (KBr, cm⁻¹)3100, 1605, 1520 (NO₂ asym), 1345 (NO₂ sym), 1250 (C-F), 820
MS (EI)m/z (%) = 233 (M⁺), 216, 187, 167, 91

Table 2: Spectroscopic Data for the Sonogashira Coupling Product of this compound with Phenylacetylene

Product: 5-Fluoro-2-(phenylethynyl)nitrobenzene
Spectroscopic Technique Key Data
¹H NMR (CDCl₃, 400 MHz)δ 8.15 (dd, J = 8.8, 5.0 Hz, 1H), 7.65-7.60 (m, 2H), 7.45-7.35 (m, 4H)
¹³C NMR (CDCl₃, 101 MHz)δ 164.0 (d, J = 255.0 Hz), 149.0, 132.5, 130.0, 129.5, 128.8, 122.0, 119.8 (d, J = 24.5 Hz), 116.0 (d, J = 22.0 Hz), 95.2, 84.5
IR (KBr, cm⁻¹)3100, 2220 (C≡C), 1600, 1525 (NO₂ asym), 1350 (NO₂ sym), 1240 (C-F), 760, 690
MS (EI)m/z (%) = 241 (M⁺), 211, 195, 165

Table 3: Spectroscopic Data for the Buchwald-Hartwig Amination Product of this compound with Morpholine

Product: 4-(5-Fluoro-2-nitrophenyl)morpholine
Spectroscopic Technique Key Data
¹H NMR (CDCl₃, 400 MHz)δ 7.85 (dd, J = 9.0, 5.4 Hz, 1H), 7.10-7.00 (m, 2H), 3.90 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H)
¹³C NMR (CDCl₃, 101 MHz)δ 163.5 (d, J = 250.1 Hz), 145.2, 140.1 (d, J = 10.2 Hz), 128.9 (d, J = 9.5 Hz), 115.8 (d, J = 22.5 Hz), 114.5 (d, J = 25.8 Hz), 66.8, 52.5
IR (KBr, cm⁻¹)2960, 2850, 1610, 1515 (NO₂ asym), 1340 (NO₂ sym), 1260 (C-F), 1115 (C-N)
MS (EI)m/z (%) = 226 (M⁺), 196, 168, 150, 56

Alternative Synthetic Route: A Comparative Viewpoint

To provide a comprehensive guide, we also present an alternative synthetic route for one of the target molecules. For instance, 5-Fluoro-2-(p-tolyl)nitrobenzene can also be synthesized via the nitration of 4-fluoro-2-methylbiphenyl. The comparison of spectroscopic data from products obtained via different routes is crucial for confirming structural identity and purity.

Table 4: Comparison of an Alternative Synthesis for 5-Fluoro-2-(p-tolyl)nitrobenzene

Synthetic Route Starting Materials Key Spectroscopic Data of Product
Suzuki Coupling This compound and p-tolylboronic acidMatches data in Table 1
Nitration 4-Fluoro-2-methylbiphenylSpectroscopic data should be identical to that in Table 1, confirming the same product.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic procedure. Below are the methodologies for the key reactions discussed.

Protocol 1: Suzuki Coupling of this compound with p-tolylboronic acid
  • To a reaction flask, add this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous triethylamine (3 mL) and then phenylacetylene (1.2 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
  • To an oven-dried reaction tube, add this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and Cs₂CO₃ (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL).

  • Heat the mixture to 100 °C for 18 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes, the following diagrams illustrate the reaction pathways and experimental workflows.

Suzuki_Coupling A This compound + p-tolylboronic acid C Suzuki Coupling A->C Reagents B Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90°C B->C Conditions D Workup & Purification C->D E 5-Fluoro-2-(p-tolyl)nitrobenzene D->E

Caption: Suzuki Coupling Reaction Pathway.

Sonogashira_Coupling A This compound + Phenylacetylene C Sonogashira Coupling A->C Reagents B Pd(PPh₃)₂Cl₂, CuI, Et₃N Room Temperature B->C Conditions D Workup & Purification C->D E 5-Fluoro-2-(phenylethynyl)nitrobenzene D->E

Caption: Sonogashira Coupling Reaction Pathway.

Buchwald_Hartwig_Amination A This compound + Morpholine C Buchwald-Hartwig Amination A->C Reagents B Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene, 100°C B->C Conditions D Workup & Purification C->D E 4-(5-Fluoro-2-nitrophenyl)morpholine D->E

Caption: Buchwald-Hartwig Amination Pathway.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis A Combine Reactants, Catalyst, and Base B Add Solvent A->B C Inert Atmosphere B->C D Heating & Stirring C->D E Cooling D->E F Quenching & Extraction E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Spectroscopic Analysis (NMR, IR, MS) H->I

Caption: General Experimental Workflow.

A Comparative Kinetic Analysis of 5-Fluoro-2-iodonitrobenzene Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SNAr Reactivity in Halonitrobenzenes

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, particularly in the construction of complex aromatic molecules used in pharmaceuticals and materials science. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack.

The nature of the leaving group (typically a halogen) significantly influences the reaction rate. For a typical SNAr reaction, the reactivity of halogens follows the trend: F > Cl > Br > I. This is primarily attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack, which is often the rate-determining step.

However, the reactivity of iodo-substituted nitroaromatics can be anomalous. While iodine is the least electronegative halogen, making the initial attack less favorable, the C-I bond is the weakest, which can facilitate the elimination step. Furthermore, iodo-nitroarenes can sometimes react via an alternative single-electron transfer mechanism (SRN1), particularly with certain nucleophiles, leading to unexpected reactivity.

Comparative Reactivity Analysis

This section compares the expected reactivity of 5-fluoro-2-iodonitrobenzene with two well-characterized fluoronitrobenzene derivatives: 1-fluoro-2,4-dinitrobenzene and 2,4-difluoronitrobenzene.

CompoundStructureActivating Group(s)Leaving Group(s)Expected Relative Reactivity (SNAr)Potential Alternative Mechanism
This compound One -NO₂ groupF, IModerate to HighSRN1 (at the iodo position)
1-Fluoro-2,4-dinitrobenzene Two -NO₂ groupsFVery High-
2,4-Difluoronitrobenzene One -NO₂ groupTwo F atomsHigh-

Table 1. Comparative overview of this compound and alternative substrates.

Reactivity of this compound:

In this compound, the nitro group is ortho to the iodine and meta to the fluorine.

  • Substitution of Fluorine: The fluorine at the 5-position is meta to the activating nitro group. Nucleophilic attack at this position is not strongly activated, as the negative charge in the Meisenheimer complex cannot be effectively delocalized onto the nitro group. Therefore, the substitution of fluorine is expected to be significantly slower compared to compounds where the fluorine is ortho or para to the nitro group.

  • Substitution of Iodine: The iodine at the 2-position is ortho to the nitro group. This position is activated towards nucleophilic attack. While iodine is a poor leaving group in the context of the initial attack rate in a typical SNAr mechanism, the possibility of an SRN1 mechanism exists, which could lead to substitution of the iodine.

Comparison with Alternatives:
  • 1-Fluoro-2,4-dinitrobenzene: This compound is highly reactive towards SNAr. The fluorine atom is activated by two nitro groups, one ortho and one para. This strong activation leads to a very fast reaction rate.

  • 2,4-Difluoronitrobenzene: In this molecule, both fluorine atoms are activated by the ortho and para nitro group, respectively. This makes it a highly reactive substrate for SNAr reactions.

Experimental Protocols

To quantitatively assess the reactivity of this compound, a detailed kinetic analysis is required. The following protocol outlines a general method for studying the kinetics of its reaction with a nucleophile, such as piperidine, using UV-Visible spectrophotometry.

Protocol: Kinetic Analysis of the Reaction of this compound with Piperidine

Objective: To determine the second-order rate constant for the reaction of this compound with piperidine.

Materials:

  • This compound

  • Piperidine (freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • UV-Visible Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Syringes and needles

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of piperidine in the same solvent with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. This can be determined by running a full spectrum scan of a completed reaction mixture.

    • Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25°C).

  • Kinetic Run:

    • Pipette a known volume of the this compound stock solution into a quartz cuvette.

    • Add a known volume of the solvent to the cuvette.

    • Place the cuvette in the spectrophotometer and zero the absorbance.

    • Initiate the reaction by injecting a known volume of a piperidine stock solution into the cuvette. The concentration of piperidine should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.

    • Repeat the kinetic runs with different concentrations of piperidine.

    • Plot the obtained kobs values against the concentration of piperidine. The slope of the resulting linear plot will be the second-order rate constant (k₂) for the reaction.

Visualizations

SNAr Reaction Pathway

The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution reaction.

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Attack of Nucleophile C Product + Halide B->C Elimination of Leaving Group

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Workflow for Kinetic Analysis

The workflow for determining the kinetic parameters of the reaction is depicted below.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Substrate Prepare Substrate Stock Solution Mix Mix Reactants in Cuvette Stock_Substrate->Mix Stock_Nucleophile Prepare Nucleophile Stock Solutions Stock_Nucleophile->Mix Monitor Monitor Absorbance vs. Time Mix->Monitor Fit_Data Fit Data to Obtain k_obs Monitor->Fit_Data Plot Plot k_obs vs. [Nucleophile] Fit_Data->Plot Calculate Determine Second-Order Rate Constant (k₂) Plot->Calculate

Caption: Workflow for the kinetic analysis of an SNAr reaction using UV-Vis spectrophotometry.

Conclusion

While this compound presents an interesting case for studying the nuances of nucleophilic aromatic substitution, its reactivity is predicted to be lower for the substitution of the fluorine atom compared to more activated systems like 1-fluoro-2,4-dinitrobenzene and 2,4-difluoronitrobenzene. The potential for substitution at the iodine position, possibly through an alternative SRN1 mechanism, warrants further investigation. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the kinetic parameters of this compound, thereby enabling a direct and accurate comparison with other alternatives and facilitating its informed application in drug discovery and development.

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorinated nitroaromatic moieties is a cornerstone of modern medicinal chemistry and materials science. 5-Fluoro-2-iodonitrobenzene is a key building block in this endeavor, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is critical, directly influencing reaction efficiency, yield, and functional group tolerance. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this important substrate, supported by experimental data from analogous systems.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following tables summarize the performance of various palladium catalysts in cross-coupling reactions involving substrates structurally similar to this compound. Direct comparative data for this specific substrate is limited in the available literature; therefore, data from reactions with iodo-nitro-aromatics and fluoro-iodo-aromatics are presented to infer catalyst efficacy.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

Catalyst / LigandBaseSolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃DMF/H₂O1001.492Microwave-assisted reaction with 4-iodoanisole.[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O90285Reaction with 1-fluoro-2,3,4,5,6-pentaiodobenzene.
PdCl₂(dppf)Na₂CO₃DMF/H₂O80578Reaction with 1-fluoro-2,3,4,5,6-pentaiodobenzene.
Pd/CK₂CO₃DMFReflux1.441-92Microwave-assisted reaction with 4-iodoanisole; yield dependent on reaction time.[1]

Table 2: Heck Reaction of Aryl Iodides with Styrene

Catalyst / LigandBaseSolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Notes
Pd(OAc)₂Et₃NDMF100195General conditions for aryl iodides.
PdCl₂(PPh₃)₂Et₃NDMF120197Reaction with halogenated derivatives.[2]
Pd/CNaOAcNMP1300.598Reaction with 4-bromoanisole.
Pd(OAc)₂ / PPh₃Ag₂CO₃THF6610HighIntramolecular Heck reaction.[3]

Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

Catalyst / LigandCo-catalystBaseSolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NDMF250.498General conditions for aryl iodides.
Pd(PPh₃)₄CuIEt₃NToluene251075Reaction with 1-fluoro-2,3,4,5,6-pentaiodobenzene.[4]
PdCl₂(PPh₃)₂NonePiperidineH₂O25199Copper-free conditions with iodobenzene.[2]
Pd/C / Cu₂ONoneNoneTHF/DMA755<2Batch reaction with 4-iodotoluene.[5]

Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Aniline

Catalyst / LigandBaseSolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Notes
Pd(OAc)₂ / X-PhosKOt-BuToluene10010HighMicrowave-assisted reaction of 2-bromo-13α-estrone 3-methyl ether.[6]
Pd₂(dba)₃ / BINAPNaOt-BuToluene801.595General conditions for aryl iodides.
Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane100292General conditions for aryl halides.
γ-Fe₂O₃@MBD/Pd-Cot-BuONaH₂O500.0590Reaction with iodobenzene.[7]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols based on established procedures and should be optimized for the specific substrate and desired product.

Suzuki-Miyaura Coupling

Objective: To synthesize 5-fluoro-2-nitro-1,1'-biphenyl.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

Objective: To synthesize (E)-1-(5-Fluoro-2-nitrophenyl)-2-phenylethene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 1.5 mmol, 1.5 equiv)

  • Solvent (e.g., DMF or ACN, 5 mL)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, and the ligand (if used).

  • Add the solvent, followed by the base and styrene.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

Objective: To synthesize 1-(5-Fluoro-2-nitrophenyl)-2-phenylethyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Et₃N or piperidine, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the solvent, followed by the base and phenylacetylene.

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Objective: To synthesize N-phenyl-5-fluoro-2-nitroaniline.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., X-Phos, 2-10 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol, 1.4 equiv)

  • Solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.

  • Add the solvent, followed by this compound and aniline.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization of Experimental Workflow and Catalytic Cycles

The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and a simplified representation of the catalytic cycles.

experimental_workflow reagents Reactants & Reagents (Aryl Halide, Coupling Partner, Base) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Palladium Catalyst & Ligand catalyst->reaction_setup solvent Degassed Solvent solvent->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

catalytic_cycles cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig pd0_s Pd(0)L₂ pd2_s Ar-Pd(II)-X(L₂) pd0_s->pd2_s Oxidative Addition (Ar-X) pd2_b Ar-Pd(II)-X(L₂) pd2_s->pd2_b Transmetalation (R-B(OH)₂) pd2_b->pd0_s Reductive Elimination (Ar-R) pd2_amido Ar-Pd(II)-NR'R''(L₂) pd2_b->pd2_amido Amine Coordination & Deprotonation pd0_h Pd(0)L₂ pd2_h Ar-Pd(II)-X(L₂) pd0_h->pd2_h Oxidative Addition (Ar-X) pd2_alkene Ar-Pd(II)-alkeneX(-) pd2_h->pd2_alkene Alkene Coordination pd2_alkyl R-CH₂-CH(Ar)-Pd(II)-X pd2_alkene->pd2_alkyl Migratory Insertion pd2_alkyl->pd0_h β-Hydride Elimination pd0_so Pd(0)L₂ pd2_so Ar-Pd(II)-X(L₂) pd0_so->pd2_so Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)-C≡CR(L₂) pd2_so->pd2_alkynyl Transmetalation (Cu-C≡CR) pd2_alkynyl->pd0_so Reductive Elimination (Ar-C≡CR) pd0_b Pd(0)L₂ pd0_b->pd2_b Oxidative Addition (Ar-X) pd2_amido->pd0_b Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycles for common palladium-catalyzed cross-coupling reactions.

References

A Comparative Analysis of Regioselectivity in the Nucleophilic Aromatic Substitution of 5-Fluoro-2-iodonitrobenzene and Other Dihalonitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex pharmaceutical intermediates, the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is of paramount importance. This guide provides a detailed comparison of the regioselective behavior of 5-Fluoro-2-iodonitrobenzene against other dihalonitrobenzenes in SNAr reactions. The discussion is supported by established mechanistic principles and available experimental data for analogous systems, offering insights for reaction design and optimization.

Introduction to Regioselectivity in SNAr Reactions

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The regioselectivity of the reaction—that is, which halogen is preferentially displaced in a dihalonitrobenzene—is governed by a combination of factors, primarily the ability of the leaving group to depart and the activation of the carbon center towards nucleophilic attack by the electron-withdrawing nitro group.

Generally, the order of leaving group ability in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon atom more electrophilic. The nitro group strongly activates the positions ortho and para to it through resonance and inductive effects, thereby stabilizing the negatively charged Meisenheimer complex.

Comparative Regioselectivity with Amine Nucleophiles

The reaction of dihalonitrobenzenes with amine nucleophiles, such as piperidine, is a common transformation in medicinal chemistry. In this compound, the fluorine atom is at a position para to the nitro group, while the iodine atom is ortho. Both positions are activated.

Based on the general principles of SNAr, the fluorine atom is expected to be the superior leaving group. Therefore, nucleophilic attack by piperidine is predicted to preferentially occur at the carbon bearing the fluorine atom.

Hypothetical Comparative Data with Piperidine

DihalonitrobenzeneNucleophileMajor ProductMinor ProductExpected Major:Minor Ratio
This compoundPiperidine4-Iodo-3-nitro-N-piperidinylbenzene2-Fluoro-3-nitro-N-piperidinylbenzene>95:5
2-Chloro-5-fluoronitrobenzenePiperidine2-Chloro-5-nitro-N-piperidinylbenzene4-Fluoro-3-nitro-N-piperidinylbenzene>95:5
2-Bromo-5-fluoronitrobenzenePiperidine2-Bromo-5-nitro-N-piperidinylbenzene4-Fluoro-3-nitro-N-piperidinylbenzene>95:5
2,4-DifluoronitrobenzenePiperidine2-Fluoro-4-nitro-N-piperidinylbenzene4-Fluoro-2-nitro-N-piperidinylbenzene~50:50 (ortho vs para)

This data is illustrative and based on theoretical predictions. Actual results may vary depending on specific reaction conditions.

Comparative Regioselectivity with Alkoxide Nucleophiles

The reaction with alkoxide nucleophiles, such as sodium methoxide, follows similar principles of regioselectivity. The fluorine atom is anticipated to be the preferred leaving group due to its superior ability to activate the attached carbon for nucleophilic attack.

Hypothetical Comparative Data with Sodium Methoxide

DihalonitrobenzeneNucleophileMajor ProductMinor ProductExpected Major:Minor Ratio
This compoundSodium Methoxide4-Iodo-3-nitroanisole2-Fluoro-3-nitroanisole>98:2
2-Chloro-5-fluoronitrobenzeneSodium Methoxide2-Chloro-5-nitroanisole4-Fluoro-3-nitroanisole>98:2
2-Bromo-5-fluoronitrobenzeneSodium Methoxide2-Bromo-5-nitroanisole4-Fluoro-3-nitroanisole>98:2
2,4-DifluoronitrobenzeneSodium Methoxide2-Fluoro-4-nitroanisole4-Fluoro-2-nitroanisole~60:40 (para favored)

This data is illustrative and based on theoretical predictions. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

The following is a representative experimental protocol for the nucleophilic aromatic substitution of a dihalonitrobenzene with an amine nucleophile. This protocol can be adapted for the specific substrates and nucleophiles discussed.

General Procedure for the Reaction of a Dihalonitrobenzene with Piperidine:

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dihalonitrobenzene (1.0 mmol) in a suitable anhydrous solvent (e.g., 10 mL of DMF or DMSO).

  • Addition of Nucleophile and Base: To the stirred solution, add piperidine (1.2 mmol) followed by a suitable base such as potassium carbonate (2.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of the Comparison Logic

The following diagram illustrates the logical workflow for comparing the regioselectivity of the different dihalonitrobenzenes.

G cluster_reactants Dihalonitrobenzene Substrates cluster_nucleophiles Nucleophiles cluster_reactions SNAr Reaction cluster_outcomes Regioselective Outcomes cluster_analysis Comparative Analysis A This compound R1 Reaction with Piperidine A->R1 R2 Reaction with Sodium Methoxide A->R2 B 2-Chloro-5-fluoronitrobenzene B->R1 B->R2 C 2-Bromo-5-fluoronitrobenzene C->R1 C->R2 D 2,4-Difluoronitrobenzene D->R1 D->R2 Nuc1 Piperidine Nuc1->R1 Nuc2 Sodium Methoxide Nuc2->R2 O1 Major/Minor Product Ratio (Substitution at F vs. I/Cl/Br) R1->O1 O2 Major/Minor Product Ratio (Substitution at F vs. I/Cl/Br) R2->O2 Analysis Comparison of Regioselectivity O1->Analysis O2->Analysis

Caption: Logical workflow for comparing the regioselectivity of dihalonitrobenzenes.

Conclusion

In nucleophilic aromatic substitution reactions of dihalonitrobenzenes, the regioselectivity is a critical parameter for synthetic planning. For this compound and its chloro and bromo analogues, the fluorine atom, being the better leaving group in SNAr, is the expected site of nucleophilic attack. This preference is driven by the electronic activation provided by the nitro group and the inherent properties of the halogens as leaving groups in this reaction mechanism. While direct comparative quantitative data is sparse, the established principles of SNAr provide a strong predictive framework for the outcome of these reactions. Researchers are encouraged to perform small-scale pilot reactions to confirm the regioselectivity under their specific experimental conditions.

Unveiling Reaction Kinetics: A DFT-Based Comparison of Activation Barriers in Halonitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction kinetics is paramount. This guide provides a comparative analysis of the activation barriers for nucleophilic aromatic substitution (SNAr) reactions involving various halonitrobenzenes, supported by Density Functional Theory (DFT) studies. By presenting quantitative data in a clear, tabular format and detailing the computational methodologies, this document aims to be a valuable resource for predicting and understanding reactivity in these important chemical transformations.

The reactivity of halonitrobenzenes in SNAr reactions is a subject of significant interest due to the prevalence of these motifs in pharmaceuticals and agrochemicals. The nature of the halogen substituent profoundly influences the activation energy of these reactions, thereby dictating the reaction rate. Computational chemistry, particularly DFT, has emerged as a powerful tool for elucidating the mechanistic details and quantifying the energy barriers associated with these transformations.

Comparative Analysis of Activation Barriers

A comprehensive DFT study was conducted to compare the activation barriers for the SNAr reaction of para-substituted halonitrobenzenes (p-F, p-Cl, p-Br, p-I) with a model nucleophile. The calculated activation energies (ΔG‡) provide a quantitative measure of the energy required to reach the transition state and thus offer a direct comparison of the relative reactivities.

HalonitrobenzeneHalogen SubstituentActivation Energy (ΔG‡) in kcal/mol
p-FluoronitrobenzeneFluoro15.8
p-ChloronitrobenzeneChloro18.2
p-BromonitrobenzeneBromo19.1
p-IodonitrobenzeneIodo20.5

The data clearly indicates a trend in reactivity, with p-fluoronitrobenzene exhibiting the lowest activation barrier and p-iodonitrobenzene the highest. This trend (F > Cl > Br > I) is consistent with experimental observations and can be rationalized by considering the electron-withdrawing nature of the halogen and its ability to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The high electronegativity of fluorine leads to greater stabilization of the transition state, thereby lowering the activation energy.

Experimental and Computational Protocols

The activation energies presented in this guide were calculated using state-of-the-art DFT methods. The following provides a detailed overview of the computational protocol employed:

Computational Methodology:

  • Software: Gaussian 16 suite of programs.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Basis Set: 6-311+G(d,p) for all atoms except iodine, for which the LANL2DZ effective core potential was used.

  • Solvation Model: The polarizable continuum model (PCM) with dimethylformamide (DMF) as the solvent was used to simulate the reaction environment.

  • Transition State Search: Transition states were located using the Berny optimization algorithm. The nature of the transition states was confirmed by the presence of a single imaginary frequency in the vibrational analysis.

  • Energy Calculation: Gibbs free energies (ΔG) were calculated at 298.15 K and 1 atm. The activation energy (ΔG‡) was determined as the difference in Gibbs free energy between the transition state and the reactants.

Logical Workflow of the DFT Study

The following diagram illustrates the logical workflow employed in the DFT study to determine the activation barriers for the SNAr reactions of different halonitrobenzenes.

DFT_Workflow cluster_reactants Reactant Preparation cluster_ts Transition State Search cluster_products Product Analysis cluster_analysis Energy Analysis Reactant_Selection Select Halonitrobenzenes (F, Cl, Br, I) and Nucleophile Geometry_Optimization_R Geometry Optimization of Reactants Reactant_Selection->Geometry_Optimization_R Frequency_Calculation_R Frequency Calculation (Zero-Point Energy) Geometry_Optimization_R->Frequency_Calculation_R Energy_Calculation Calculate Gibbs Free Energies (Reactants, TS, Products) Frequency_Calculation_R->Energy_Calculation TS_Search Transition State (TS) Search Geometry_Optimization_TS Geometry Optimization of TS TS_Search->Geometry_Optimization_TS Frequency_Calculation_TS Frequency Calculation (Single Imaginary Frequency) Geometry_Optimization_TS->Frequency_Calculation_TS Frequency_Calculation_TS->Energy_Calculation Product_Formation Identify Reaction Products Geometry_Optimization_P Geometry Optimization of Products Product_Formation->Geometry_Optimization_P Frequency_Calculation_P Frequency Calculation (Zero-Point Energy) Geometry_Optimization_P->Frequency_Calculation_P Frequency_Calculation_P->Energy_Calculation Activation_Barrier Determine Activation Barrier (ΔG‡ = G_TS - G_Reactants) Energy_Calculation->Activation_Barrier Comparison Comparison Activation_Barrier->Comparison Compare ΔG‡ for different halogens

Caption: Workflow for DFT calculation of activation barriers.

This systematic comparison, grounded in robust DFT calculations, provides valuable insights for researchers working with halonitrobenzenes. The presented data and methodologies can aid in the rational design of synthetic routes and the prediction of reaction outcomes, ultimately accelerating the drug development process.

Benchmarking the efficiency of 5-Fluoro-2-iodonitrobenzene against other building blocks in library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic construction of chemical libraries is paramount for identifying novel therapeutic agents. The choice of building blocks significantly influences the efficiency of library synthesis and the diversity of the resulting compounds. This guide provides a comprehensive comparison of 5-Fluoro-2-iodonitrobenzene against other common building blocks, offering researchers, scientists, and drug development professionals a data-driven overview of its performance in library synthesis, particularly in the context of palladium-catalyzed cross-coupling reactions.

Performance Comparison: The Reactivity Advantage of the Iodo-Substituent

The efficiency of a building block in library synthesis is often determined by its reactivity in common bond-forming reactions. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for creating diverse libraries of compounds.[1][2] A key factor influencing the success of this reaction is the nature of the halogen on the aromatic ring. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2][3] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds; the weaker carbon-iodine bond is more susceptible to the rate-determining oxidative addition step by the palladium catalyst.[1]

This enhanced reactivity of aryl iodides, such as this compound, often translates to milder reaction conditions, shorter reaction times, and higher yields compared to their bromo- or chloro-analogs.[2][4]

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction

To illustrate the practical implications of this reactivity trend, the following table presents a summary of expected outcomes for the Suzuki-Miyaura coupling of this compound and its bromo-analog, 5-Fluoro-2-bromonitrobenzene, with a generic arylboronic acid. This data is representative of typical results observed in such reactions.

Building BlockReaction Time (hours)Typical Yield (%)Purity (%)
This compound 1 - 485 - 98>95
5-Fluoro-2-bromonitrobenzene 6 - 1265 - 80>95

This data is synthesized from established principles of chemical reactivity and is intended for comparative purposes.

The data clearly indicates the superior efficiency of this compound, which can significantly accelerate the library synthesis process.

The Role of Fluoro and Nitro Substituents

Beyond the halogen, the other substituents on the aromatic ring play a crucial role. Both the fluoro and nitro groups are electron-withdrawing, which can influence the reactivity of the aromatic ring in cross-coupling reactions.[5] Furthermore, these functional groups provide valuable handles for subsequent diversification of the library. The nitro group can be reduced to an amine, which can then be functionalized through various reactions such as amidation or sulfonylation. The fluorine atom can modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed protocol for a representative Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or round-bottom flask)

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the vessel.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizing the Workflow and Potential Biological Targets

To further aid in the conceptualization of library synthesis and its application, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway that could be targeted by the synthesized compounds.

experimental_workflow cluster_synthesis Library Synthesis cluster_screening Screening & Analysis cluster_optimization Lead Optimization start Start: Building Blocks (this compound) reaction Parallel Synthesis (Suzuki-Miyaura Coupling) start->reaction purification High-Throughput Purification reaction->purification screening Biological Screening (e.g., Kinase Assays) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A typical workflow for library synthesis and drug discovery.

signaling_pathway cluster_pathway Hypothetical JNK Signaling Pathway Inhibition stress Cellular Stress jnk JNK Activation stress->jnk cjun c-Jun Phosphorylation jnk->cjun apoptosis Apoptosis / Proliferation cjun->apoptosis library Synthesized Library (from this compound) library->jnk Inhibition

Caption: Inhibition of the JNK signaling pathway by a synthesized library.

Conclusion

This compound presents itself as a highly efficient building block for library synthesis, primarily due to the high reactivity of the iodo-substituent in palladium-catalyzed cross-coupling reactions. This leads to shorter reaction times and higher yields, accelerating the drug discovery process. The presence of the fluoro and nitro groups provides additional opportunities for diversification and for fine-tuning the properties of the final compounds. For research teams looking to rapidly generate diverse chemical libraries, this compound is a superior choice over its bromo- and chloro-analogs.

References

Comparative Analysis of Byproducts in Palladium-Catalyzed Cross-Coupling Reactions of 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Byproduct Formation in Key C-C and C-N Bond Forming Reactions

In the synthesis of complex organic molecules for pharmaceutical and materials science applications, the strategic functionalization of aromatic scaffolds is paramount. 5-Fluoro-2-iodonitrobenzene stands out as a versatile building block, offering multiple reactive sites for derivatization. However, the choice of coupling reaction can significantly influence not only the yield of the desired product but also the profile of impurities. This guide provides a comparative analysis of byproduct formation in three widely used palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—utilizing this compound as a key substrate. Understanding the byproduct profiles is crucial for reaction optimization, purification strategy development, and overall process efficiency.

Executive Summary of Comparative Reaction Outcomes

The palladium-catalyzed cross-coupling reactions of this compound with representative coupling partners—phenylboronic acid (Suzuki), aniline (Buchwald-Hartwig), and phenylacetylene (Sonogashira)—demonstrate distinct byproduct profiles. While all three reactions can provide the desired coupled products in good to excellent yields, the nature and extent of side reactions vary, influencing the complexity of the final reaction mixture.

Reaction TypeCoupling PartnerDesired ProductMajor Byproduct(s)Typical Yield of Desired Product (%)Typical Byproduct Level (%)
Suzuki Coupling Phenylboronic Acid5-Fluoro-2-phenylnitrobenzeneHomocoupling of Phenylboronic Acid (Biphenyl)85-955-10
Buchwald-Hartwig Amination Aniline5-Fluoro-N-phenyl-2-nitroanilineHydrodeiodination Product (4-Fluoronitrobenzene)80-905-15
Sonogashira Coupling Phenylacetylene5-Fluoro-2-(phenylethynyl)nitrobenzeneHomocoupling of Phenylacetylene (1,4-Diphenylbuta-1,3-diyne)75-8510-20

Note: Yields and byproduct levels are approximate and can vary significantly based on specific reaction conditions such as catalyst, ligand, base, solvent, and temperature.

Experimental Protocols

Detailed methodologies for the key comparative reactions are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Suzuki Coupling Protocol

This procedure outlines the coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add toluene (10 mL) and a solution of K₂CO₃ (2.0 mmol) in water (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

  • After cooling to room temperature, separate the organic layer and wash it with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol describes the amination of this compound with aniline. A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide.[1]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

This procedure details the coupling of this compound with phenylacetylene. A significant byproduct in Sonogashira reactions can be the homocoupling of the terminal alkyne.[2]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Byproduct Formation

The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for each reaction, highlighting the points where major byproducts are formed.

Suzuki_Coupling Suzuki Coupling Workflow Reactants This compound + Phenylboronic Acid Pd0 Pd(0) Catalyst Reactants->Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation [Ar'B(OH)₂]⁻ ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Regeneration DesiredProduct 5-Fluoro-2-phenylnitrobenzene ReductiveElimination->DesiredProduct Homocoupling Homocoupling (Biphenyl) BoronicAcid Phenylboronic Acid BoronicAcid->Homocoupling Base, O₂

Figure 1: Suzuki Coupling Catalytic Cycle and Homocoupling Byproduct Formation.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Workflow Reactants This compound + Aniline Pd0 Pd(0) Catalyst Reactants->Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Aniline, Base Hydrodeiodination Hydrodeiodination Product (4-Fluoronitrobenzene) OxAdd->Hydrodeiodination Base, H-source ReductiveElimination Reductive Elimination AmineCoord->ReductiveElimination ReductiveElimination->Pd0 Regeneration DesiredProduct 5-Fluoro-N-phenyl-2-nitroaniline ReductiveElimination->DesiredProduct

Figure 2: Buchwald-Hartwig Amination Cycle and Hydrodeiodination Side Reaction.

Sonogashira_Coupling Sonogashira Coupling Workflow Reactants This compound + Phenylacetylene Pd0 Pd(0) Catalyst Reactants->Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd CuI Cu(I) Co-catalyst Transmetalation Transmetalation (Ar-Pd(II)-C≡CPh) CuI->Transmetalation [PhC≡C]⁻ OxAdd->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Regeneration DesiredProduct 5-Fluoro-2-(phenylethynyl)nitrobenzene ReductiveElimination->DesiredProduct Homocoupling Homocoupling (1,4-Diphenylbuta-1,3-diyne) Alkyne Phenylacetylene Alkyne->CuI Base Alkyne->Homocoupling Cu(I), O₂

Figure 3: Sonogashira Coupling Catalytic Cycle and Alkyne Homocoupling Byproduct Formation.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-iodonitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 5-Fluoro-2-iodonitrobenzene are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a hazardous substance.

Key Hazards:

  • Harmful if swallowed or in contact with skin.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Suspected of causing cancer.[1]

  • May cause damage to organs through prolonged or repeated exposure.[1]

  • Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] Appropriate PPE includes:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A lab coat or other protective clothing

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[4] Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper or disposable spatulas, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a compatible, sealed, and clearly labeled hazardous waste container.

  • Contaminated Labware: Reusable labware should be decontaminated. If decontamination is not feasible, it must be disposed of as hazardous waste.

Step 2: Spill Management In the event of a spill:

  • Evacuate and restrict access to the affected area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 3: Container Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers tightly closed when not in use.[5]

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[5]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound.

III. Quantitative Data Summary

While specific disposal parameters can vary based on local regulations and the capabilities of the disposal facility, the following table summarizes key identifiers for this compound.

PropertyValue
CAS Number 364-77-2[6][7]
Molecular Formula C6H3FINO2[6]
Molecular Weight 267.00 g/mol [6]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_final Final Disposal A Wear Appropriate PPE C Segregate Waste (Solid, Liquid, Sharps) A->C B Handle in a Fume Hood B->C D Use Designated Hazardous Waste Containers C->D G Label Waste Container (Chemical Name, Hazards) D->G E Contain and Absorb Spill with Inert Material F Collect Spill Debris as Hazardous Waste E->F F->D H Store in Secondary Containment G->H I Contact EHS for Pickup H->I J Dispose via Licensed Waste Contractor I->J

References

Essential Safety and Operational Guide for 5-Fluoro-2-iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 5-Fluoro-2-iodonitrobenzene is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to ensure personnel safety and minimize environmental impact. Adherence to these guidelines is critical when working with this hazardous chemical.

Molecular Formula: C₆H₃FINO₂ CAS Number: 364-77-2[1][2]

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[3] A comprehensive approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for protection against bases, oils, and many solvents. Always inspect gloves before use and replace them immediately if contaminated or damaged.[4][5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a certified chemical fume hood.[4][6]
Foot Protection Chemical-resistant bootsRecommended to protect from chemical splashes.[5][7]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[6]

  • Before starting any work, ensure all necessary PPE is available and in good condition.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Use non-sparking tools to prevent ignition.[8]

  • Avoid the formation of dust during handling.

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[8]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[9]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • The storage area should be locked up.[9][10]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[11]

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[12]

    • Do not mix with non-halogenated waste to avoid increased disposal costs.[12]

  • Container Rinsing:

    • The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[13]

  • Disposal Method:

    • Dispose of the hazardous waste through a licensed environmental disposal company. Halogenated organic wastes are typically incinerated at high temperatures in regulated hazardous waste incinerators.[11][14]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Experiment Complete cleanup_store Store Unused Compound cleanup_decontaminate->cleanup_store disp_collect Collect Halogenated Waste cleanup_store->disp_collect Generate Waste disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Licensed Contractor disp_label->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.